6-(2,4-Dichlorophenoxy)pyridin-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-(2,4-dichlorophenoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-7-1-3-10(9(13)5-7)16-11-4-2-8(14)6-15-11/h1-6H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBAKFQNAVTALV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352826 | |
| Record name | 6-(2,4-Dichlorophenoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85686-48-2 | |
| Record name | 6-(2,4-Dichlorophenoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 6-(2,4-Dichlorophenoxy)pyridin-3-amine
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 6-(2,4-Dichlorophenoxy)pyridin-3-amine, a heterocyclic compound of interest in the fields of agrochemical and pharmaceutical research. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, spectral characteristics, and potential biological activities of this molecule. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from analogous structures and predictive models to provide a robust starting point for further investigation.
Introduction
This compound belongs to the class of phenoxy-pyridine derivatives, a scaffold that has garnered significant attention in the development of bioactive molecules. The unique combination of a dichlorinated phenoxy group and an aminopyridine moiety suggests potential applications in various fields, most notably as a candidate for novel herbicides or as a building block in medicinal chemistry. The structural similarity to known herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) and other phenoxy-pyridine pesticides points towards a possible role as a plant growth regulator or a protoporphyrinogen oxidase (PPO) inhibitor.[1][2][3] This guide aims to elucidate the core physicochemical properties of this compound to facilitate its further exploration and application.
Chemical Identity and Structure
The fundamental identity of this compound is defined by its chemical structure, which consists of a 3-aminopyridine ring linked to a 2,4-dichlorophenoxy group via an ether linkage.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 85686-48-2 | [4] |
| Molecular Formula | C₁₁H₈Cl₂N₂O | [4] |
| Molecular Weight | 255.10 g/mol | [4] |
| SMILES | Nc1cc(OC2=C(Cl)C=C(Cl)C=C2)ncc1 | N/A |
| InChIKey | XBBAKFQNAVTALV-UHFFFAOYSA-N | [4] |
digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; N2 [label="N"]; O1 [label="O"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; Cl1 [label="Cl"]; Cl2 [label="Cl"]; H1[label="H₂N"];
// Position nodes N1 [pos="0,0!"]; C1 [pos="1.2,0.7!"]; C2 [pos="1.2,2.1!"]; C3 [pos="0,2.8!"]; C4 [pos="-1.2,2.1!"]; N2 [pos="-1.2,0.7!"]; O1 [pos="-2.4,0!"]; C5 [pos="-3.6,0.7!"]; C6 [pos="-4.8,0!"]; C7 [pos="-4.8,-1.4!"]; C8 [pos="-3.6,-2.1!"]; C9 [pos="-2.4,-1.4!"]; C10 [pos="-2.4,2.1!"]; Cl1 [pos="-6.0,-2.1!"]; Cl2 [pos="-1.2,3.5!"]; H1[pos="2.4,0!"];
// Define bonds edge [dir=none]; N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N2; N2 -- N1; N2 -- O1; O1 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C5; C1 -- H1; C6 -- Cl1; C8 -- Cl2;
// Aromatic rings node [shape=none, label=""]; p1 [pos="0,1.4!"]; p2 [pos="-3.6,-0.7!"];
}
Figure 1: Chemical structure of this compound.
Synthesis and Manufacturing
While a specific, published synthesis protocol for this compound was not found in the reviewed literature, a plausible synthetic route can be inferred from its structure and from general methods for preparing similar phenoxy-pyridine derivatives.[5][6] The most probable approach involves a nucleophilic aromatic substitution (SNAr) reaction.
Figure 2: Plausible synthesis workflow for this compound.
General Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on common organic synthesis techniques for analogous compounds.[6][7] Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary.
-
Reaction Setup: To a solution of 3-amino-6-chloropyridine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO) in a round-bottom flask, add 2,4-dichlorophenol (1.1 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq).
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred under an inert atmosphere (e.g., nitrogen or argon) for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is then extracted with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
Physicochemical Properties
The physicochemical properties of a compound are critical for its application, influencing its solubility, stability, and bioavailability.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Melting Point | 111 °C | [4] |
| Boiling Point | 400.6 °C at 760 mmHg | [4] |
| Density | 1.421 g/cm³ | [4] |
| pKa (predicted) | 2.66 ± 0.22 | [8] |
| logP (predicted) | 3.3 | [4] |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, acetone, and dichloromethane; poorly soluble in water. | [9] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and dichlorophenyl rings. The protons on the pyridine ring will likely appear as doublets and a doublet of doublets, while the protons on the dichlorophenyl ring will appear as a doublet, a doublet of doublets, and a singlet. The amino protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atoms in the pyridine ring.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 254 (for the monoisotopic mass). The fragmentation pattern under electron impact (EI) or electrospray ionization (ESI) would likely involve cleavage of the ether bond, leading to fragments corresponding to the 3-amino-6-hydroxypyridine and 2,4-dichlorophenoxy moieties.[15][16][17]
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-O-C (ether) stretching (around 1250 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹), as well as aromatic C-H and C=C stretching vibrations.
Biological Activity and Mechanism of Action
The biological activity of this compound has not been explicitly reported. However, the structural similarity to other phenoxy-pyridine compounds strongly suggests potential herbicidal activity.[1][3][18]
Potential Herbicidal Activity
Many phenoxy-pyridine derivatives are known to act as herbicides.[10][18] The mode of action for some of these compounds involves the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway in plants.[19] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which in the presence of light, causes oxidative damage and ultimately cell death.[19]
Figure 3: Potential mechanism of action via PPO inhibition.
Structure-Activity Relationship (SAR) Insights
Quantitative Structure-Activity Relationship (QSAR) studies on related phenoxy-pyridine herbicides have indicated that the nature and position of substituents on both the phenoxy and pyridine rings are crucial for biological activity.[10][20] Electron-withdrawing groups, such as the chlorine atoms in the target molecule, on the phenoxy ring often enhance herbicidal efficacy.[10]
Analytical Methodologies
The quantitative determination of this compound in various matrices would be crucial for research and development. Standard analytical techniques for pesticides and related compounds are applicable.[21][22][23]
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection would be a suitable technique for the analysis of this compound.[24]
-
Column: A C18 column would likely provide good separation.
-
Mobile Phase: A gradient of acetonitrile and water, or methanol and water, with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
-
Detection: UV detection at a wavelength corresponding to the compound's maximum absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of semi-volatile compounds.[23]
-
Derivatization: Depending on the compound's volatility and thermal stability, derivatization of the amine group might be necessary to improve its chromatographic properties.
-
Column: A non-polar or medium-polarity capillary column would be appropriate.
-
Detection: Mass spectrometry provides high selectivity and allows for structural confirmation based on the fragmentation pattern.
Conclusion
This compound is a molecule with significant potential, primarily in the agrochemical sector. This guide has provided a comprehensive, albeit partially predictive, overview of its physicochemical properties. The inferred synthesis, spectral characteristics, and potential herbicidal activity, likely via PPO inhibition, provide a solid foundation for future experimental work. Further research is warranted to confirm the proposed synthesis, fully characterize the compound using modern analytical techniques, and to definitively establish its biological activity and mechanism of action.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. scribd.com [scribd.com]
- 4. Synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives | Semantic Scholar [semanticscholar.org]
- 5. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 6-(2,6-DICHLOROPHENOXY)PYRIDIN-3-AMINE | 218457-65-9 [amp.chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. raco.cat [raco.cat]
- 16. article.sapub.org [article.sapub.org]
- 17. Advancement of Phenoxypyridine as an Active Scaffold for Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of Analytical Methods to Analyze Pesticide Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of Analytical Methods to Analyze Pesticide Residues [mdpi.com]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
- 23. Analysis of Common Herbicides in Blood by UPLC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. diva-portal.org [diva-portal.org]
6-(2,4-Dichlorophenoxy)pyridin-3-amine: A Privileged Fragment for Kinase Inhibitor Design
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, offering an efficient path to novel lead compounds by assembling them from low molecular weight, high-quality fragments. This guide focuses on 6-(2,4-dichlorophenoxy)pyridin-3-amine, a fragment that embodies the key principles of FBDD. Its structural architecture, featuring a versatile aminopyridine core and a dichlorophenoxy moiety, makes it an exceptionally valuable starting point for targeting a range of protein families, most notably protein kinases. We will dissect the fragment's physicochemical properties, propose a robust synthetic route, and explore its application in the design of kinase inhibitors, with a particular focus on targets such as c-Met. Furthermore, this guide provides detailed, field-proven experimental protocols for fragment screening and validation, designed to equip researchers with the practical knowledge to leverage this and similar fragments in their own drug discovery campaigns.
Section 1: The Paradigm of Fragment-Based Drug Discovery (FBDD)
Conventional high-throughput screening (HTS) involves testing large libraries of complex, drug-like molecules (often >500 Da) to find potent hits. In contrast, FBDD is a more targeted and efficient approach.[1] It begins by screening libraries of much smaller molecules, or "fragments" (typically <300 Da), that bind to the target protein with low affinity (micromolar to millimolar range).[2][3]
The core principle is that while these initial interactions are weak, they are often highly efficient in terms of binding energy per atom. Because of their smaller size, fragment libraries can explore chemical space more effectively than HTS libraries.[4][5] Once a binding fragment is identified and its binding mode is characterized—often through biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy—it serves as a starting point for chemical elaboration.[1][6] This "growing" or "linking" process rationally builds molecular complexity to create a high-affinity lead compound.[7] This method has led to the development of six FDA-approved drugs, including Vemurafenib and Pexidartinib.[3][5]
A key metric in FBDD is the "Rule of Three" (Ro3), which provides a guideline for ideal fragment properties: a molecular weight under 300 Da, no more than 3 hydrogen bond donors, no more than 3 hydrogen bond acceptors, and a calculated LogP of less than 3.[7]
Section 2: The this compound Fragment: Core Properties
The subject of this guide, this compound, is a compelling starting point for FBDD campaigns. Its structure is a synergistic combination of two privileged pharmacophoric elements: the aminopyridine scaffold and a dichlorinated phenyl ring.
-
The Aminopyridine Core: The pyridine ring is the second most common nitrogen-containing heterocycle in FDA-approved drugs.[8][9] The ring nitrogen acts as a hydrogen bond acceptor, a crucial feature for anchoring to protein targets. The 3-amino group provides a key hydrogen bond donor and, critically, serves as a primary vector for synthetic elaboration, allowing chemists to "grow" the fragment into more complex molecules.
-
The Dichlorophenoxy Moiety: This group serves several functions. It provides a well-defined shape and occupies hydrophobic pockets within a protein's binding site. The chlorine atoms can enhance binding affinity through favorable interactions and can also modulate the molecule's metabolic stability by blocking potential sites of oxidation.
Physicochemical Data Summary
The properties of this fragment align well with the principles of FBDD, making it a high-quality starting point for hit-to-lead campaigns.
| Property | Value | Source |
| CAS Number | 85686-48-2 | [10][11] |
| Molecular Formula | C₁₁H₈Cl₂N₂O | [11][12] |
| Molecular Weight | 255.10 g/mol | [11] |
| Melting Point | ~111 °C | [11] |
| Boiling Point | 400.6 ± 45.0 °C (Predicted) | [10][11] |
| pKa | 2.83 ± 0.22 (Predicted) | [10] |
| XLogP3 | 3.3 | [11] |
Section 3: Synthetic Strategy
A reliable and scalable synthesis is paramount for any FBDD campaign to enable the generation of analogues for structure-activity relationship (SAR) studies. A robust method for preparing this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages commercially available starting materials and proceeds under well-established reaction conditions.
The proposed synthesis involves the coupling of 6-chloropyridin-3-amine with 2,4-dichlorophenol. The reaction is facilitated by a strong base, such as sodium hydride, which deprotonates the phenol to form a more nucleophilic phenoxide. This phenoxide then displaces the chlorine atom at the 6-position of the pyridine ring, a position that is activated towards nucleophilic attack by the ring nitrogen.
Detailed Synthetic Protocol
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) to the DMF.
-
Phenoxide Formation: Slowly add a solution of 2,4-dichlorophenol in DMF to the NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the sodium phenoxide.
-
Coupling Reaction: Add 6-chloropyridin-3-amine to the reaction mixture.[13]
-
Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired this compound.
Section 4: Application in Kinase Inhibitor Design: A Case Study on c-Met
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target families in drug discovery. The this compound fragment is exceptionally well-suited for designing kinase inhibitors.
The ATP-binding site of most kinases contains a "hinge" region that forms key hydrogen bonds with the adenine base of ATP. Aminopyridine scaffolds are excellent "hinge-binders," mimicking this interaction.[14] The 3-amino group and the pyridine nitrogen can form two crucial hydrogen bonds with the backbone of the kinase hinge region. The dichlorophenoxy group can then be positioned to occupy an adjacent hydrophobic pocket, further enhancing affinity.
The c-Met receptor tyrosine kinase, a key driver in many human cancers, is an excellent example.[15][16] Many potent c-Met inhibitors utilize a core scaffold that interacts with the hinge, coupled with substituted aryl groups that occupy nearby pockets.[17][18] Our fragment provides the ideal starting point for such a design.
Structure-Activity Relationship (SAR) Insights
Based on literature for related kinase inhibitors, we can predict key SAR trends:[19][20]
-
Amine Substitution: The 3-amino group is the primary point for "fragment growing." Acylation or alkylation can introduce new vectors that can pick up additional interactions in the solvent-exposed region or other pockets of the ATP site, significantly boosting potency.
-
Pyridine Ring Substitution: Adding small substituents to other positions on the pyridine ring can fine-tune electronics and solubility.
-
Phenoxy Ring Substitution: While the 2,4-dichloro substitution is often effective, exploring other substitution patterns (e.g., fluoro, trifluoromethyl) can improve selectivity, metabolic stability, and physicochemical properties.[21]
Section 5: Experimental Protocols for Fragment Screening and Validation
Identifying and validating a true fragment hit requires robust biophysical methods capable of detecting weak binding.[6] The following protocols outline a standard cascade for screening, confirming, and quantifying fragment-target interactions.
Protocol 5.1: Ligand-Observed NMR Screening (Saturation Transfer Difference - STD NMR)
This technique is a powerful primary screening method because it selectively detects signals from molecules that have bound to the target protein.[22][23]
-
Sample Preparation:
-
Prepare a stock solution of the target protein (e.g., a kinase domain) at ~10-20 µM in a deuterated buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pD 7.4).
-
Prepare a stock solution of the fragment (or a cocktail of fragments) at 10-20 mM in a compatible deuterated solvent (e.g., d₆-DMSO).
-
The final NMR sample should contain the target protein and fragment(s) at a final concentration of ~5-10 µM and 200-500 µM, respectively.
-
-
NMR Data Acquisition:
-
Acquire two spectra on a >600 MHz spectrometer equipped with a cryoprobe.
-
On-Resonance Spectrum: Selectively saturate a region of the protein's proton spectrum where there are no ligand signals (e.g., -1.0 ppm).
-
Off-Resonance Spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm) as a reference.
-
Use a train of selective Gaussian pulses for saturation with a total saturation time of ~2 seconds.
-
-
Data Processing and Interpretation:
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
The resulting difference spectrum will only show signals from protons of the fragment that were in close proximity to the saturated protein. The presence of signals in the STD spectrum confirms binding.
-
Protocol 5.2: Thermal Shift Assay (TSA) for Hit Confirmation
TSA, or Differential Scanning Fluorimetry (DSF), confirms direct binding by measuring the change in a protein's melting temperature (Tₘ) upon ligand binding.[24] A stabilizing ligand will increase the Tₘ.
-
Reagent Preparation:
-
Prepare the target protein at 2-5 µM in a suitable assay buffer.
-
Prepare the fragment at various concentrations (e.g., a 10-point serial dilution starting from 1 mM).
-
Prepare a fluorescent dye (e.g., SYPRO Orange) according to the manufacturer's instructions.
-
-
Assay Setup (96- or 384-well plate):
-
To each well, add the protein, the dye, and either the fragment or a vehicle control (e.g., DMSO).
-
Seal the plate securely.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Run a melt-curve experiment, increasing the temperature from 25 °C to 95 °C in small increments (e.g., 0.5 °C/min).
-
Monitor the fluorescence at each temperature step.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The Tₘ is the midpoint of the unfolding transition.
-
A positive shift in Tₘ (ΔTₘ) in the presence of the fragment compared to the control indicates stabilizing binding.
-
Protocol 5.3: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
Once a fragment has been optimized into a more potent compound, its functional activity must be assessed by measuring its ability to inhibit the kinase's catalytic activity. The ADP-Glo™ assay is a common method that measures the amount of ADP produced in the kinase reaction.[24]
-
Reaction Setup:
-
In a multi-well plate, set up the kinase reaction including the kinase enzyme, its specific substrate peptide, and ATP at its Kₘ concentration.
-
Add the synthesized inhibitor compound at various concentrations (e.g., 10-point serial dilution). Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
-
ADP Detection:
-
Stop the reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.
-
Add the Kinase Detection Reagent, which uses the generated ADP to produce a luminescent signal via a coupled luciferase reaction.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Section 6: Fragment Elaboration Strategies
The true power of FBDD lies in the rational, structure-guided evolution of a low-affinity fragment into a high-affinity lead. With the this compound fragment, the 3-amino group is the lynchpin for this process.
-
Fragment Growing: This is the most common strategy.[7] Once the crystal structure of the fragment bound to the target is obtained, it reveals adjacent pockets and solvent-exposed regions. Synthetic chemistry is then used to extend the fragment from the 3-amino position to engage these new areas. For example, forming an amide bond with a carboxylic acid can introduce a new substituent that can form additional hydrogen bonds or hydrophobic interactions, dramatically increasing potency.
-
Fragment Linking: If a second, unrelated fragment is found to bind in a pocket adjacent to the first, the two can be chemically linked together.[1] This strategy can lead to very large gains in affinity due to favorable entropic effects. The 3-amino group provides an ideal attachment point for a linker designed to connect to a second fragment.
Section 7: Conclusion
This compound stands out as a high-quality, versatile fragment for drug discovery. It adheres to the guiding principles of FBDD and possesses a privileged scaffold with a clear rationale for binding to important target classes like protein kinases. Its well-defined structure, featuring distinct hydrogen-bonding and hydrophobic moieties, combined with a synthetically tractable handle for chemical elaboration, makes it an invaluable tool for researchers. By employing the systematic screening and validation workflows detailed in this guide, scientists can effectively leverage this fragment as a robust starting point to design and develop novel, highly potent, and selective lead compounds for challenging therapeutic targets.
Section 8: References
-
Pellecchia, M., et al. (2015). NMR screening in fragment-based drug design: a practical guide. Methods in Molecular Biology, 1263, 197-208. --INVALID-LINK--
-
Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. --INVALID-LINK--
-
Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery, 6(3), 211-219. (General principles reflected in PMC article: Ciulli, A., & Williams, G. (2010). Fragment-based drug discovery using NMR spectroscopy. PMC, NIH.) --INVALID-LINK--
-
Landrum, E. (2015). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Methods in Molecular Biology. (This is a general reference to the book series, the specific chapter is cited in[25]). --INVALID-LINK--
-
Creative Proteomics. (n.d.). Fragment-based Drug Discovery Interaction Analysis. --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound, 97 CAS#: 85686-48-2. --INVALID-LINK--
-
Echemi. (2024). 85686-48-2 this compound. --INVALID-LINK--
-
ChemicalBook. (n.d.). 85686-48-2(this compound, 97) Product Description. --INVALID-LINK--
-
Wikipedia. (n.d.). Fragment-based lead discovery. --INVALID-LINK--
-
ResearchGate. (2025). Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). --INVALID-LINK--
-
Frontiers. (2023). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. --INVALID-LINK--
-
Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). --INVALID-LINK--
-
PubMed. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. --INVALID-LINK--
-
Liu, Y., et al. (2018). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules, 23(7), 1773. --INVALID-LINK--
-
Wang, Y., et al. (2014). Discovery of novel c-Met inhibitors bearing a 3-carboxyl piperidin-2-one scaffold. Molecules, 19(2), 2655-2670. --INVALID-LINK--
-
Buck, E., et al. (2013). Novel 6-aminofuro[3,2-c]pyridines as potent, orally efficacious inhibitors of cMET and RON kinases. Bioorganic & Medicinal Chemistry Letters, 23(15), 4381-4386. --INVALID-LINK--
-
Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 1-13. (General principles reflected in PMC article: Elkins, J. M., et al. (2016). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC, NIH.) --INVALID-LINK--
-
Kirschner, K. N., & Bowen, J. P. (2013). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. Pharmaceuticals, 6(5), 625-640. --INVALID-LINK--
-
Chen, Y., et al. (2025). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Journal of Cheminformatics, 17(1), 1-16. --INVALID-LINK--
-
ResearchGate. (n.d.). Different examples of type II c-Met inhibitors bearing different scaffolds. --INVALID-LINK--
-
Al-Warhi, T., et al. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 27(1), 221. --INVALID-LINK--
-
ResearchGate. (2009). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: Toward selective Abl inhibitors. --INVALID-LINK--
-
Dotsenko, V. V., et al. (2022). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[22][25]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies. Molecules, 27(1), 1-19. --INVALID-LINK--
-
PubChem. (n.d.). 2-Amino-4,6-dichloropyridine. --INVALID-LINK--
-
PubMed. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. --INVALID-LINK--
-
PubMed. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. --INVALID-LINK--
-
Goldstein, D. M., et al. (2011). Discovery of 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. Journal of Medicinal Chemistry, 54(7), 2255-2265. --INVALID-LINK--
-
Vitku, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(3), 2841. --INVALID-LINK--
-
ResearchGate. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. --INVALID-LINK--
-
Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289-4338. --INVALID-LINK--
-
MDPI. (2023). Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads. --INVALID-LINK--
-
Google Patents. (2003). WO 03/011853 A1. --INVALID-LINK--
-
Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. --INVALID-LINK--
-
BenchChem. (2025). Application Notes: 6-Chloropyridin-3-amine in Agrochemical Synthesis. --INVALID-LINK--
-
CoLab. (2009). Structure–activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: Toward selective Abl inhibitors. --INVALID-LINK--
-
ResearchGate. (2020). Crystal structure of dichlorido-bis((E)-2-((pyridin-4-ylmethylene)amino)phenol)zinc(II), C24H20Cl2N4O2Zn. --INVALID-LINK--
-
Scott, A. D., et al. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal, 288(19), 5533-5553. --INVALID-LINK--
-
PubMed Central. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. --INVALID-LINK--
-
ResearchGate. (2012). Further Structure−Activity Relationship Studies on 4-((((3 S ,6 S )-6-Benzhydryltetrahydro-2 H -pyran-3-yl)amino)methyl)phenol: Identification of Compounds with Triple Uptake Inhibitory Activity as Potential Antidepressant Agents. --INVALID-LINK--
-
ResearchGate. (2014). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. --INVALID-LINK--
-
MDPI. (2021). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. --INVALID-LINK--
-
PubMed Central. (2023). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. --INVALID-LINK--
-
ResearchGate. (2015). Crystal structure of dichlorido(pyridine-κN)(2,4,6-tri-2-pyridyl-1,3,5-triazine-κ3N2,N1,N6)nickel(II), C23H17Cl2N7Ni. --INVALID-LINK--
-
Google Patents. (2018). KR20180086253A - Herbicide compositions containing 4-amino-3-chloro-6- (4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2- carboxylic acid, florasulam and pyroxosulam or derivatives thereof. --INVALID-LINK--
References
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 4. drughunter.com [drughunter.com]
- 5. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. This compound, 97 CAS#: 85686-48-2 [amp.chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. 85686-48-2 CAS MSDS (this compound, 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of novel c-Met inhibitors bearing a 3-carboxyl piperidin-2-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel 6-aminofuro[3,2-c]pyridines as potent, orally efficacious inhibitors of cMET and RON kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Structure–activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: Toward selective Abl inhibitors | CoLab [colab.ws]
- 21. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. creative-biostructure.com [creative-biostructure.com]
- 23. Fragment-based Drug Discovery Interaction Analysis - Creative Proteomics [iaanalysis.com]
- 24. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. NMR screening in fragment-based drug design: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of 6-(2,4-Dichlorophenoxy)pyridin-3-amine Interactions
Abstract
This technical guide provides a comprehensive, step-by-step framework for the in silico investigation of 6-(2,4-dichlorophenoxy)pyridin-3-amine, a small molecule with an uncharacterized biological target. In the absence of direct experimental data, we formulate a scientifically plausible hypothesis that this compound may act as a protein kinase inhibitor, based on the prevalence of the 6-aminopyridine scaffold in known kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed narrative that explains the rationale behind each computational experiment. We will delve into the core methodologies of computational drug discovery, including target selection, molecular docking, molecular dynamics simulations, and binding free energy calculations, to rigorously evaluate our working hypothesis. All protocols are designed to be self-validating, and key claims are substantiated with citations to authoritative sources.
Introduction and Hypothesis Formulation
The journey of drug discovery often begins with a small molecule of interest, whose mechanism of action and biological targets are unknown. Such is the case with this compound (CAS 85686-48-2)[1][2]. Its structure, featuring a dichlorophenoxy group and a pyridin-3-amine moiety, offers clues but no definitive answers about its biological function. The dichlorophenoxy group is reminiscent of the herbicide 2,4-Dichlorophenoxyacetic acid, suggesting a potential interaction with auxin-related pathways in plants. However, the 6-aminopyridine core is a well-established scaffold in a multitude of kinase inhibitors, making protein kinases a highly probable target class in human systems.
Given that protein kinases are a large and therapeutically important family of enzymes often implicated in diseases like cancer, we hypothesize that This compound functions as a protein kinase inhibitor .[3] This guide will outline a comprehensive in silico workflow to test this hypothesis, providing a roadmap for researchers to follow when faced with a compound of unknown function.
The In Silico Investigation Workflow
Our computational strategy is a multi-step process designed to progressively refine our understanding of the compound's potential interaction with a model kinase. Each step builds upon the last, providing a more detailed and accurate picture of the binding event.
References
A Technical Guide to the Spectroscopic Analysis of 6-(2,4-Dichlorophenoxy)pyridin-3-amine
Introduction
6-(2,4-Dichlorophenoxy)pyridin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its unique structural combination of a dichlorophenoxy group and an aminopyridine scaffold. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This technical guide provides a comprehensive, in-depth analysis of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical interpretations and practical, field-proven insights into the spectroscopic workflow.
The molecular structure of this compound, with a molecular formula of C₁₁H₈Cl₂N₂O and a molecular weight of 255.1 g/mol , presents a distinct set of spectroscopic challenges and features.[1][2] This guide will deconstruct the expected spectral data, explaining the causal relationships between the molecular structure and the observed spectroscopic signals.
Molecular Structure and Spectroscopic Correlation
To fully appreciate the spectroscopic data, it is essential to understand the structural components of this compound. The molecule consists of two key aromatic systems linked by an ether bond: a 3-aminopyridine ring and a 2,4-dichlorophenyl ring. The positions of the substituents on both rings give rise to a unique and predictable pattern of signals in various spectroscopic techniques.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding the electronic environment of each proton and carbon atom.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum is anticipated to display distinct signals for the protons on both the pyridine and the dichlorophenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and chlorine substituents, as well as the electron-donating effect of the amino group. Based on the analysis of similar structures, such as 6-chloropyridin-3-amine and 2,4-dichlorophenol, the following proton assignments can be predicted.[3][4]
| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| ~8.0 | d | ~2.5 | 1H | H-2 (Pyridine) |
| ~7.3-7.5 | m | - | 2H | H-3', H-5' (Dichlorophenyl) |
| ~7.1-7.2 | dd | ~8.5, 2.5 | 1H | H-4 (Pyridine) |
| ~6.8 | d | ~8.5 | 1H | H-5 (Pyridine) |
| ~3.8 | br s | - | 2H | -NH₂ |
Expertise & Experience Insight: The downfield shift of the H-2 proton of the pyridine ring is a direct consequence of its proximity to the electronegative nitrogen atom and the deshielding effect of the aromatic ring current. The broad singlet for the amino protons is characteristic and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.
¹³C NMR Spectroscopy: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will reveal all eleven carbon atoms of the molecule. The chemical shifts are indicative of the hybridization and the electronic environment of each carbon.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~158 | C-6 (Pyridine) |
| ~150 | C-2' (Dichlorophenyl) |
| ~145 | C-3 (Pyridine) |
| ~142 | C-2 (Pyridine) |
| ~130 | C-4' (Dichlorophenyl) |
| ~129 | C-6' (Dichlorophenyl) |
| ~128 | C-5' (Dichlorophenyl) |
| ~125 | C-1' (Dichlorophenyl) |
| ~123 | C-3' (Dichlorophenyl) |
| ~120 | C-5 (Pyridine) |
| ~110 | C-4 (Pyridine) |
Trustworthiness through Self-Validation: The number of signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule. Any deviation would suggest the presence of impurities or a different isomeric structure.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C=N, C-O, and C-Cl bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) of the primary amine |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1620-1580 | Strong | N-H bend (scissoring) and C=C/C=N ring stretching |
| 1470-1400 | Strong | Aromatic ring stretching |
| 1250-1200 | Strong | Aryl-O-C stretch (asymmetric) |
| 1100-1000 | Strong | Aryl-O-C stretch (symmetric) |
| 850-750 | Strong | C-Cl stretch |
| 800-700 | Strong | Out-of-plane C-H bending |
Authoritative Grounding: The characteristic doublet for the N-H stretching of a primary amine is a key diagnostic feature.[5] The strong absorptions corresponding to the aryl ether linkage are also crucial for confirming the connectivity of the two aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, electron ionization (EI) would likely be employed.
The molecular ion peak [M]⁺ is expected at m/z 254, with a characteristic isotopic pattern due to the presence of two chlorine atoms ([M+2]⁺ and [M+4]⁺).
Predicted Key Fragmentation Ions:
-
m/z 254/256/258: Molecular ion peak ([M]⁺, [M+2]⁺, [M+4]⁺)
-
m/z 161/163: Loss of the dichlorophenyl radical
-
m/z 128: Loss of the dichlorophenoxy radical
-
m/z 94: Aminopyridine fragment
Caption: Predicted key fragmentation pathways in the mass spectrum.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 90° pulse angle, a spectral width of 12-15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds is recommended. Co-adding 16-32 scans will improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Use a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be necessary to obtain a good spectrum.
-
Data Processing: Process the raw data (FID) using a Fourier transform. Apply phase and baseline corrections to obtain a clean spectrum.
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed. Place a small amount of the sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer. A typical spectral range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to obtain a high-quality spectrum. A background spectrum of the empty ATR crystal or KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 ng/µL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.
-
Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-350). The electron energy is typically set to 70 eV.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a robust and reliable method for its structural confirmation and purity assessment. The predicted spectral data, based on sound spectroscopic principles and comparison with analogous structures, offers a valuable reference for researchers working with this compound. By following the detailed experimental protocols, scientists can confidently characterize this molecule and ensure the integrity of their research.
References
- 1. This compound | CAS 85686-48-2 [matrix-fine-chemicals.com]
- 2. 85686-48-2 CAS MSDS (this compound, 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,4-Dichlorophenol(120-83-2) 1H NMR spectrum [chemicalbook.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
An In-Depth Technical Guide to Elucidating the Mechanism of Action for 6-(2,4-Dichlorophenoxy)pyridin-3-amine
Abstract
This guide provides a comprehensive, technically-grounded framework for elucidating the mechanism of action (MOA) of the novel chemical entity, 6-(2,4-Dichlorophenoxy)pyridin-3-amine. Given the limited public data on this compound, this document outlines a systematic, hypothesis-driven approach for its characterization. Drawing from patent literature suggesting potential activity against Transforming growth factor-β-activated kinase 1 (TAK1), this guide presents a multi-phase experimental strategy. The workflow progresses from initial target validation and biochemical characterization to cellular target engagement, pathway analysis, and functional phenotypic confirmation. Each phase is detailed with expert rationale, step-by-step protocols for key assays, and data interpretation strategies, providing researchers and drug development professionals with a robust roadmap for rigorous MOA determination.
Introduction: Charting a Course for a Novel Compound
The elucidation of a compound's mechanism of action (MOA) is a critical pillar in drug discovery, providing the foundation for assessing efficacy and predicting potential toxicity.[1][2][3] The subject of this guide, this compound, is a novel small molecule with minimal characterization in peer-reviewed literature. However, preliminary patent filings suggest a potential interaction with the TAK1 kinase, a key signaling node in inflammatory pathways.[4][5][6]
TAK1 is a central mediator of signals from proinflammatory cytokines like TNF-α and IL-1β, leading to the activation of the NF-κB and MAPK (JNK, p38) signaling pathways.[4][7][8] Its dysregulation is implicated in a host of inflammatory diseases and cancers, making it a compelling therapeutic target.[5][6]
This guide, therefore, establishes a rigorous, multi-phase research plan to systematically investigate this compound. We will proceed under the working hypothesis that it functions as a TAK1 inhibitor. Our approach is designed to be self-validating, moving logically from direct biochemical interactions to complex cellular responses, thereby building a coherent and defensible MOA model.
Phase I: Initial Target Identification & Biochemical Validation
The foundational step is to confirm a direct, physical interaction between the compound and its hypothesized target, TAK1, and to quantify the functional consequence of this interaction. This phase establishes the biochemical basis for any observed cellular effects.
Rationale: From Hypothesis to Hard Data
Before committing resources to complex cellular assays, it is imperative to validate the primary hypothesis with direct, in vitro evidence. We need to answer two fundamental questions:
-
Does the compound physically bind to purified TAK1 protein?
-
Does this binding event translate into inhibition of TAK1's catalytic (kinase) activity?
Biochemical assays using purified, recombinant proteins provide the cleanest system to answer these questions, free from the complexities of the cellular environment.[9][10] We will employ a luminescence-based kinase activity assay as our primary screen due to its high sensitivity, scalability, and robustness.[9][11]
Experimental Workflow: Phase I
References
- 1. Elucidating Compound Mechanism of Action by Network Perturbation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating Compound Mechanism of Action by Network Perturbation Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. domainex.co.uk [domainex.co.uk]
Methodological & Application
Synthesis of 6-(2,4-Dichlorophenoxy)pyridin-3-amine: A Detailed Protocol for Researchers
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of 6-(2,4-Dichlorophenoxy)pyridin-3-amine, a key intermediate in pharmaceutical and agrochemical research. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 6-chloropyridin-3-amine and 2,4-dichlorophenol. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, and includes critical safety information, materials, and methods. Additionally, it offers insights into the purification and characterization of the final product, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable heterocyclic building block in the synthesis of a diverse range of biologically active molecules.[1] The pyridine scaffold is a crucial pharmacophore in modern medicinal chemistry, and its derivatives have shown significant potential in the development of novel therapeutics. The presence of the dichlorophenoxy moiety can significantly influence the pharmacological profile of the parent molecule. The synthesis of this compound relies on the principles of nucleophilic aromatic substitution (SNAr), a fundamental reaction in organic chemistry for the formation of carbon-heteroatom bonds on aromatic rings.[1]
The core of this synthesis involves the displacement of the chloro group at the 6-position of the 6-chloropyridin-3-amine ring by the nucleophilic 2,4-dichlorophenoxide ion. The electron-withdrawing nature of the pyridine nitrogen atom facilitates this nucleophilic attack, making the 6-position susceptible to substitution.[2] This reaction is a variation of the Ullmann condensation, which traditionally uses copper catalysts for the formation of aryl ethers.[3][4] However, for activated systems like chloropyridines, the reaction can often proceed without a metal catalyst, driven by heat in a polar aprotic solvent.
Reaction Mechanism
The synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are:
-
Deprotonation: The base (e.g., potassium carbonate) deprotonates the hydroxyl group of 2,4-dichlorophenol to form the more nucleophilic 2,4-dichlorophenoxide.
-
Nucleophilic Attack: The 2,4-dichlorophenoxide attacks the electron-deficient carbon atom at the 6-position of 6-chloropyridin-3-amine. This step is generally the rate-determining step and leads to the formation of a negatively charged intermediate known as a Meisenheimer complex.
-
Elimination of Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, yielding the final product, this compound.
Figure 1: General workflow for the synthesis of this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier | Purity |
| 6-Chloropyridin-3-amine | C₅H₅ClN₂ | 128.56 | 5350-93-6 | [Supplier] | >98% |
| 2,4-Dichlorophenol | C₆H₄Cl₂O | 163.00 | 120-83-2 | [Supplier] | >99% |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | [Supplier] | Anhydrous, >99% |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | [Supplier] | Anhydrous, >99.8% |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | [Supplier] | ACS Grade |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | [Supplier] | ACS Grade |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A | N/A |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | [Supplier] | 60 Å, 230-400 mesh |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Nitrogen or Argon gas inlet
-
Büchner funnel and filter flask
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware
Experimental Protocol
This protocol is based on general procedures for nucleophilic aromatic substitution on chloropyridines.[5]
Figure 2: Step-by-step experimental workflow.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloropyridin-3-amine (1.29 g, 10 mmol, 1.0 equiv.).
-
Add 2,4-dichlorophenol (1.79 g, 11 mmol, 1.1 equiv.) and anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 equiv.).
-
Add anhydrous N,N-dimethylformamide (DMF, 30 mL).
-
Fit the flask with a reflux condenser and a nitrogen or argon inlet.
-
Flush the system with the inert gas for 5-10 minutes.
Step 2: Reaction
-
With gentle stirring, heat the reaction mixture to 120-130 °C using a heating mantle.
-
Maintain this temperature and continue stirring for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The reaction is complete when the starting material (6-chloropyridin-3-amine) is no longer visible.
Step 3: Work-up and Isolation
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring.
-
A precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with deionized water (3 x 50 mL) to remove any remaining DMF and inorganic salts.
-
Dry the crude product under vacuum.
Step 4: Purification
-
The crude product can be purified by flash column chromatography on silica gel.[6]
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.
-
Load the solution onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). To prevent tailing of the amine product on the acidic silica gel, it is advisable to add 0.5-1% triethylamine to the eluent.[7]
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine and dichlorophenyl rings.
-
¹³C NMR: The carbon NMR spectrum will show the corresponding carbon signals for the aromatic rings.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (255.1 g/mol ).
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.[1]
-
6-Chloropyridin-3-amine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[8]
-
2,4-Dichlorophenol: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Suspected of causing cancer.
-
Potassium Carbonate: Causes serious eye irritation.
-
N,N-Dimethylformamide (DMF): Harmful in contact with skin or if inhaled. Causes serious eye irritation. Suspected of damaging the unborn child.
Personal Protective Equipment (PPE):
-
Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.
-
Use a respirator if working outside a fume hood or if there is a risk of inhaling dust or vapors.
Spill and Waste Disposal:
-
In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.
-
Dispose of all chemical waste according to local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete reaction | - Ensure the reaction is heated to the correct temperature. - Extend the reaction time. - Check the purity and dryness of reagents and solvent. |
| Ineffective base | - Use freshly dried potassium carbonate. - Consider using a stronger base like cesium carbonate. | |
| Tailing of product on TLC/Column | Acidic silica interacting with the basic amine | - Add 0.5-1% triethylamine or pyridine to the eluent.[7] - Use a different stationary phase like alumina or amine-functionalized silica.[9] |
| Product is an oil or difficult to crystallize | Presence of impurities | - Repeat the column chromatography with a shallower gradient. - Attempt trituration with a non-polar solvent like hexane or diethyl ether. |
Conclusion
The synthesis of this compound can be reliably achieved through a nucleophilic aromatic substitution reaction. By following the detailed protocol and adhering to the safety guidelines outlined in this document, researchers can successfully prepare this important chemical intermediate for its application in various fields of chemical research and development. Careful monitoring of the reaction and appropriate purification techniques are crucial for obtaining a high-purity product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. biotage.com [biotage.com]
Application Notes and Protocols: 6-(2,4-Dichlorophenoxy)pyridin-3-amine as a Versatile Building Block for Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Aminopyridine Scaffold
In the landscape of modern drug discovery, the pyridine ring stands out as a "privileged scaffold," a core structural motif frequently found in FDA-approved drugs and biologically active compounds.[1][2][3][4] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility make it a cornerstone of medicinal chemistry.[5][6] Within this class, 6-(2,4-Dichlorophenoxy)pyridin-3-amine emerges as a particularly valuable building block for combinatorial chemistry and the generation of diverse compound libraries.[7]
This molecule, with CAS Number 85686-48-2, strategically combines three key features for library synthesis:
-
A Nucleophilic Primary Amine: The amino group at the 3-position serves as a versatile handle for a wide array of chemical transformations, most notably amide bond formation, sulfonylation, and reductive amination.
-
A Dichlorophenoxy Moiety: This group imparts specific steric and electronic properties, influencing the overall shape and lipophilicity of the resulting molecules. The dichloro substitution pattern can be crucial for binding interactions with biological targets and can serve as a starting point for structure-activity relationship (SAR) studies through bioisosteric replacement.[8][9]
-
A Pyridine Core: As a central scaffold, the pyridine ring provides a rigid framework, orienting the appended functionalities in a defined three-dimensional space. This inherent rigidity is often advantageous for achieving high-affinity binding to protein targets.[10]
These application notes provide a comprehensive guide to leveraging this compound in combinatorial library synthesis, with a focus on robust and scalable reaction protocols.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a building block is paramount for successful reaction setup, monitoring, and purification.
| Property | Value | Reference(s) |
| CAS Number | 85686-48-2 | [11][12][13][14] |
| Molecular Formula | C₁₁H₈Cl₂N₂O | [12][14] |
| Molecular Weight | 255.10 g/mol | [12][14] |
| Melting Point | 111 °C | [12] |
| Boiling Point | 400.6 ± 45.0 °C (Predicted) | [11] |
| Density | 1.421 ± 0.06 g/cm³ (Predicted) | [11] |
| pKa | 2.83 ± 0.22 (Predicted) | [11] |
| XLogP3 | 3.3 | [12] |
Core Application: Amide Library Synthesis
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, and for good reason.[2] The resulting amide linkage is metabolically stable and can act as both a hydrogen bond donor and acceptor, making it a critical interaction point in many drug-receptor binding events. The primary amine of this compound is readily acylated with a diverse set of carboxylic acids, enabling the rapid generation of large amide libraries.
General Workflow for Parallel Amide Synthesis
The following workflow is designed for parallel synthesis in a 96-well plate format, allowing for the rapid creation of a library of amides from a selection of carboxylic acids.
Caption: Parallel Amide Library Synthesis Workflow.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient coupling reagent that often results in high yields and short reaction times with minimal side products.[15]
Materials:
-
This compound
-
A diverse library of carboxylic acids
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
96-well reaction block with sealing mat
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
Prepare 0.22 M stock solutions of each carboxylic acid in your library in anhydrous DMF in a separate 96-well plate.
-
Prepare a 0.3 M solution of HATU and a 0.6 M solution of DIPEA in anhydrous DMF. This can be a combined reagent solution.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL (0.02 mmol, 1.0 equiv) of the this compound stock solution.
-
To each well, add 100 µL (0.022 mmol, 1.1 equiv) of the corresponding carboxylic acid stock solution.
-
To each well, add 100 µL of the HATU/DIPEA solution (0.03 mmol HATU, 1.5 equiv; 0.06 mmol DIPEA, 3.0 equiv).
-
-
Reaction:
-
Seal the reaction block securely with a sealing mat.
-
Shake the block at room temperature for 4-16 hours. Reaction progress can be monitored by LC-MS analysis of a representative well.
-
-
Workup:
-
Once the reaction is complete, add 500 µL of EtOAc and 500 µL of water to each well.
-
Seal and shake vigorously for 5 minutes. Centrifuge the block to separate the layers.
-
Carefully remove the aqueous layer.
-
Wash the organic layer with 500 µL of saturated NaHCO₃ solution, followed by 500 µL of brine.
-
Transfer the organic layer to a fresh plate containing anhydrous Na₂SO₄ to dry.
-
-
Isolation and Analysis:
-
Filter or carefully decant the dried organic solution away from the Na₂SO₄.
-
Evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.
-
The resulting crude amides can be dissolved in a suitable solvent (e.g., DMSO) for screening or purified further by preparative HPLC.
-
Protocol 2: EDC/HOBt-Mediated Amide Coupling
An alternative, cost-effective method uses EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole). This is a classic and reliable method for amide bond formation.[2][16]
Materials:
-
This compound
-
Library of carboxylic acids
-
EDC·HCl
-
HOBt·H₂O
-
Anhydrous Dichloromethane (DCM) or DMF
-
Triethylamine (TEA) or DIPEA
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
Procedure:
-
Reaction Setup:
-
In each well of a reaction block, dissolve the carboxylic acid (1.2 equiv) in anhydrous DMF.
-
Add this compound (1.0 equiv).
-
Add HOBt·H₂O (1.2 equiv) and EDC·HCl (1.2 equiv).
-
Finally, add DIPEA (3.0 equiv).
-
-
Reaction:
-
Seal the block and shake at room temperature for 12-24 hours. Monitor by LC-MS.
-
-
Workup:
-
Dilute the reaction mixture with EtOAc.
-
Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A common issue with aminopyridines is tailing on silica gel. This can often be mitigated by adding 0.5-1% triethylamine to the eluent.
-
Advanced Applications: C-N and C-C Bond Formation
Beyond amide coupling, the pyridine scaffold can be further elaborated using modern cross-coupling methodologies. This allows for the introduction of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space of the library.
Conceptual Workflow for Sequential Cross-Coupling
While this compound itself does not have a suitable leaving group for direct cross-coupling on the pyridine ring, it can be readily converted to derivatives that do. For instance, the amine could be protected and the pyridine ring subsequently halogenated to introduce a reactive handle for Suzuki or Buchwald-Hartwig reactions. A more direct approach involves starting with a related, halogenated aminopyridine scaffold. For illustrative purposes, the following section describes the application of these powerful reactions to a generic halo-aminopyridine scaffold, a common strategy in library synthesis.
Caption: Diversification via Cross-Coupling Reactions.
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[3][9][11][17] This is a powerful tool for creating libraries of substituted anilines and related compounds.
Application Context: While the primary amine on our title compound is the nucleophile, a common strategy in combinatorial chemistry is to use a halo-aminopyridine where the amine is first acylated or protected, and then the halogen on the pyridine ring is subjected to Buchwald-Hartwig amination with a library of diverse amines.
General Protocol (Illustrative):
-
To a reaction vial, add:
-
Acylated halo-aminopyridine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
-
Reaction:
-
Seal the vial and heat to 80-110 °C for 4-24 hours, until starting material is consumed (monitor by LC-MS).
-
-
Workup:
-
Cool the reaction to room temperature, dilute with an organic solvent like EtOAc, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Purify by column chromatography.
-
Application in Kinase Inhibitor Synthesis
The aminopyridine scaffold is a well-established "hinge-binder" motif in the design of protein kinase inhibitors.[10][12] The pyridine nitrogen and the exocyclic amine can form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.[4][8][18] Consequently, this compound is an excellent starting point for synthesizing focused libraries targeting various kinases implicated in diseases like cancer and neurodegenerative disorders.[19]
By coupling this building block with a library of carboxylic acids (especially those containing other known pharmacophoric fragments), researchers can rapidly explore the SAR of the solvent-exposed region of the ATP-binding pocket.
Conclusion
This compound is a high-value building block for combinatorial chemistry, offering multiple avenues for rapid library generation and SAR exploration. Its primary amine is amenable to robust and high-throughput amide coupling reactions, while the overall scaffold serves as an excellent platform for the design of biologically active molecules, particularly kinase inhibitors. The protocols and strategies outlined in these notes provide a solid foundation for researchers to unlock the potential of this versatile compound in their drug discovery programs.
References
- 1. fishersci.dk [fishersci.dk]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Combinatorial synthesis of heterocycles: solid-phase synthesis of 6-amino-2,4-dioxo-3,4-dihydro-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. growingscience.com [growingscience.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Framework for Assessing the Anti-inflammatory Effects of Novel Derivatives
Introduction: The Imperative for Rigorous Anti-inflammatory Candidate Profiling
Inflammation is a fundamental biological process, essential for host defense and tissue repair. However, its dysregulation underpins a vast spectrum of human diseases, from autoimmune disorders to cardiovascular disease and cancer.[1][2] The therapeutic targeting of inflammatory pathways, therefore, represents a cornerstone of modern drug development. This application note provides a detailed, multi-tiered experimental framework for the comprehensive evaluation of the anti-inflammatory potential of novel chemical derivatives. We eschew a one-size-fits-all template, instead presenting a logical, field-tested progression from high-throughput in vitro screening to mechanistic deep dives and confirmatory in vivo studies. The protocols herein are designed not merely as procedural steps but as a self-validating system, grounded in established scientific principles to ensure data integrity and reproducibility.
The inflammatory cascade is a complex interplay of cellular and molecular events.[3] Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, act as central regulators, orchestrating the expression of a myriad of pro-inflammatory genes.[4][5][6][7] These genes encode for cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce inflammatory mediators.[8] A robust assessment of an anti-inflammatory compound must, therefore, probe its impact at multiple junctures of this intricate network.
This guide is structured to empower researchers, scientists, and drug development professionals to:
-
Establish a robust primary screening cascade using relevant in vitro models.
-
Elucidate the mechanism of action by interrogating key inflammatory signaling pathways.
-
Validate therapeutic potential using well-characterized in vivo models of inflammation.
Part 1: In Vitro Assessment of Anti-inflammatory Activity
The initial phase of screening aims to identify and prioritize candidate molecules with promising anti-inflammatory properties in a cost-effective and high-throughput manner. The use of immortalized cell lines, such as the murine macrophage line RAW 264.7 or the human monocytic line THP-1, is a well-established practice.[9][10] These cells can be stimulated with agents like bacterial lipopolysaccharide (LPS) to mimic an inflammatory response, characterized by the release of key mediators.[10][11][12][13]
Core Principle: The LPS-Stimulated Macrophage Model
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through Toll-like receptor 4 (TLR4) signaling.[11][12][13][14] This activation triggers downstream signaling cascades, including NF-κB and MAPKs, leading to the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.[11][13][14] This model provides a reliable and reproducible platform for screening compounds that can attenuate this inflammatory response.[10]
Experimental Workflow: In Vitro Screening
Caption: High-level workflow for in vitro anti-inflammatory screening.
Detailed Protocol: Nitric Oxide (NO) Quantification (Griess Assay)
Rationale: Nitric oxide is a key inflammatory mediator produced by iNOS in macrophages during inflammation.[15] The Griess assay is a simple, rapid, and cost-effective colorimetric method to measure nitrite (NO₂⁻), a stable and soluble breakdown product of NO, in the cell culture supernatant.[9][16] Inhibition of NO production is a primary indicator of anti-inflammatory activity.[15]
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test derivatives (and a vehicle control) for 1-2 hours.
-
Inflammatory Stimulus: Add LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.
-
Supernatant Collection: Carefully collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[16][18]
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Detailed Protocol: Pro-inflammatory Cytokine Quantification (ELISA)
Rationale: Cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal mediators of the inflammatory response.[11][13] Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly specific and sensitive method to quantify the levels of these secreted proteins in the cell culture supernatant.
Step-by-Step Protocol:
-
Sample Preparation: Use the same cell culture supernatants collected for the Griess assay.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific commercial kits being used. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the supernatants (and standards).
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate to produce a colorimetric signal.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Quantification: Calculate the cytokine concentrations based on the standard curve.
Data Presentation: In Vitro Screening Results
| Derivative | Concentration (µM) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) | Cell Viability (%) |
| Vehicle | - | 100 ± 8.5 | 100 ± 9.2 | 100 ± 7.8 | 100 ± 4.1 |
| Lead-01 | 1 | 75.2 ± 6.1 | 80.5 ± 7.3 | 78.1 ± 6.5 | 98.7 ± 3.5 |
| 10 | 42.1 ± 4.5 | 51.3 ± 5.8 | 48.9 ± 5.1 | 97.2 ± 4.0 | |
| 50 | 15.8 ± 2.9 | 22.7 ± 3.4 | 19.5 ± 3.1 | 95.4 ± 4.6 | |
| Lead-02 | 1 | 95.3 ± 8.8 | 98.1 ± 9.5 | 96.4 ± 8.9 | 99.1 ± 2.9 |
| 10 | 88.7 ± 7.9 | 91.4 ± 8.2 | 89.8 ± 8.0 | 98.5 ± 3.3 | |
| 50 | 80.2 ± 6.7 | 85.6 ± 7.6 | 83.2 ± 7.1 | 96.8 ± 3.8 | |
| Dexamethasone | 10 | 12.5 ± 2.1 | 18.4 ± 2.9 | 15.2 ± 2.5 | 96.1 ± 4.2 |
| (Data are presented as mean ± SD. A cell viability assay, such as MTT, should always be performed in parallel to rule out cytotoxicity.) |
Part 2: Elucidation of the Mechanism of Action
Once promising derivatives are identified, the next critical step is to understand how they exert their anti-inflammatory effects. This involves investigating their impact on the core signaling pathways that drive inflammation.
Key Signaling Pathways: NF-κB and MAPK
The NF-κB pathway is a master regulator of inflammation.[4][19] In resting cells, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitor protein called IκBα.[20] Upon stimulation (e.g., by LPS), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα.[19][21] This phosphorylation marks IκBα for degradation, allowing the p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[20][21]
The MAPK pathways (including ERK, p38, and JNK) are also crucial in transducing extracellular signals into cellular responses, including inflammation.[5][6] Activation of these kinases by phosphorylation leads to the activation of various transcription factors, contributing to the inflammatory response.[22]
Caption: Simplified overview of NF-κB and MAPK signaling in inflammation.
Detailed Protocol: Western Blot for NF-κB p65 Phosphorylation
Rationale: The phosphorylation of the p65 subunit of NF-κB (e.g., at Ser536) is a critical step for its activation and nuclear translocation.[21] Western blotting allows for the specific detection and semi-quantification of this phosphorylated form (p-p65), providing direct evidence of pathway inhibition.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture and treat RAW 264.7 cells with the test derivative and LPS as described previously, but for a shorter duration (e.g., 15-30 minutes) to capture peak signaling events.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10% SDS-polyacrylamide gel.[23]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[23]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[23]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-p65 (Ser536) and total p65 (as a loading control).[24]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the ratio of p-p65 to total p65.
Detailed Protocol: qPCR for Inflammatory Gene Expression
Rationale: To confirm that inhibition of signaling pathways translates to a functional downstream effect, quantitative real-time PCR (qPCR) is used to measure the mRNA levels of key inflammatory genes.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Treat cells with the derivative and LPS for a duration optimal for gene expression (e.g., 4-6 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., TRIzol).
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into complementary DNA (cDNA).
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers for Nos2 (iNOS), Tnf, Il6, and a housekeeping gene (e.g., Actb or Gapdh) for normalization.[25]
-
Thermocycling: Run the qPCR reaction on a real-time PCR system.[25]
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the LPS-treated control.[26]
Part 3: In Vivo Validation of Anti-inflammatory Efficacy
Promising candidates from in vitro studies must be validated in a whole-organism context. In vivo models of inflammation are crucial for assessing a compound's efficacy, pharmacokinetics, and potential toxicity.[3][27]
Acute Inflammation Model: Carrageenan-Induced Paw Edema
Rationale: The carrageenan-induced paw edema model is a well-established, reproducible, and widely used assay for evaluating the anti-inflammatory activity of new compounds in acute inflammation.[28][29][30] Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling), which can be quantified over time.[28][29]
Step-by-Step Protocol:
-
Animal Acclimation: Acclimatize male Wistar rats or Swiss albino mice for at least one week.
-
Compound Administration: Administer the test derivative (e.g., intraperitoneally or orally) at various doses 30-60 minutes before the carrageenan injection. A positive control group (e.g., Indomethacin) and a vehicle control group should be included.[8]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[8]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[8]
-
Calculation of Edema and Inhibition:
-
Edema Volume: Paw volume at time 't' - Paw volume at baseline.
-
Percent Inhibition: [(Edema in control group - Edema in treated group) / Edema in control group] x 100.
-
Systemic Inflammation Model: LPS-Induced Endotoxemia
Rationale: To assess the compound's efficacy against systemic inflammation, which is relevant to conditions like sepsis, an LPS-induced model is employed.[31] Intraperitoneal (i.p.) injection of LPS in mice induces a systemic inflammatory response, leading to the release of cytokines into the bloodstream and infiltration of immune cells into organs like the lungs and liver.[31][32][33][34][35]
Step-by-Step Protocol:
-
Animal Acclimation: Acclimatize C57BL/6 mice for at least one week.
-
Compound Administration: Pre-treat mice with the test derivative or vehicle control.
-
LPS Challenge: Administer a sublethal dose of LPS (e.g., 1-5 mg/kg, i.p.).
-
Sample Collection: At a specified time point (e.g., 2-6 hours post-LPS), collect blood via cardiac puncture and harvest organs (e.g., lungs, liver).
-
Analysis:
-
Serum Cytokines: Measure levels of TNF-α, IL-6, and other cytokines in the serum using ELISA or a multiplex assay.
-
Tissue Analysis: Homogenize tissues to measure inflammatory markers (e.g., myeloperoxidase (MPO) activity as an index of neutrophil infiltration) or perform histological analysis (H&E staining) to assess tissue damage and immune cell infiltration.
-
Data Presentation: In Vivo Efficacy
Table 2: Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Paw Edema Volume (mL) at 3h | % Inhibition |
| Vehicle | - | 0.85 ± 0.07 | - |
| Lead-01 | 10 | 0.62 ± 0.05 | 27.1 |
| 30 | 0.41 ± 0.04 | 51.8 | |
| Indomethacin | 10 | 0.35 ± 0.03 | 58.8 |
| p<0.05, **p<0.01 vs. Vehicle. Data are mean ± SEM. |
Table 3: Effect on Serum Cytokines in LPS-Induced Systemic Inflammation in Mice
| Treatment | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle + Saline | - | 55 ± 12 | 88 ± 15 |
| Vehicle + LPS | - | 2450 ± 210 | 4800 ± 350 |
| Lead-01 + LPS | 30 | 1150 ± 150 | 2100 ± 280 |
| Dexamethasone + LPS | 10 | 850 ± 110 | 1550 ± 210 |
| *p<0.05, **p<0.01 vs. Vehicle + LPS. Data are mean ± SEM. |
Conclusion
The experimental framework detailed in this application note provides a comprehensive and logical progression for assessing the anti-inflammatory effects of novel derivatives. By starting with robust in vitro screening to identify active compounds and quantify their potency, followed by mechanistic studies to elucidate their mode of action on key signaling pathways, and culminating in validation using established in vivo models, researchers can build a compelling data package. This systematic approach, grounded in established scientific principles and validated protocols, ensures the generation of reliable and reproducible data, which is indispensable for the successful advancement of new anti-inflammatory therapeutics from the bench to the clinic.
References
- 1. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synapse.koreamed.org [synapse.koreamed.org]
- 7. assaygenie.com [assaygenie.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ir.vistas.ac.in [ir.vistas.ac.in]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NF-κB - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
- 22. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 23. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 24. Phospho-NF-kappaB p65 (Ser536) (93H1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 25. Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 28. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 29. creative-bioarray.com [creative-bioarray.com]
- 30. researchgate.net [researchgate.net]
- 31. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 32. LPS-induced systemic inflammation is more severe in P2Y12 null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. LPS-Induced Systemic Inflammation Affects the Dynamic Interactions of Astrocytes and Microglia with the Vasculature of the Mouse Brain Cortex. - Research - Institut Pasteur [research.pasteur.fr]
- 35. Systemic Immune Activation Leads to Neuroinflammation and Sickness Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced HPLC and LC-MS/MS Strategies for the Robust Analysis of Pyridine-Containing Compounds
Abstract
This guide provides a comprehensive framework for the development and implementation of robust High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of pyridine-containing compounds. Pyridine and its derivatives are fundamental heterocyclic structures in a vast number of pharmaceuticals, agrochemicals, and specialty chemicals.[1] However, their inherent basicity and polarity present significant chromatographic challenges, including poor retention on traditional reversed-phase columns and asymmetric peak shapes. This document details advanced analytical strategies, including reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC), and mixed-mode chromatography, to overcome these issues. Detailed, field-proven protocols for both HPLC-UV and LC-MS/MS analysis are provided, emphasizing the causality behind methodological choices to ensure scientific integrity and reproducibility.
The Analytical Challenge of Pyridine-Containing Compounds
The nitrogen atom in the pyridine ring (pKa typically around 5.2-6.0) readily accepts a proton, making these compounds basic.[2] This characteristic is central to their analytical behavior and presents several key challenges in liquid chromatography:
-
Poor Peak Shape (Tailing): In traditional reversed-phase chromatography (RPC) using silica-based columns, the basic pyridine nitrogen can interact strongly with acidic residual silanol groups (Si-OH) on the silica surface. This secondary ionic interaction leads to peak tailing, which compromises resolution and reduces quantitation accuracy.[3]
-
Limited Retention in Reversed-Phase: Many pyridine derivatives, especially those with additional polar functional groups, are highly hydrophilic.[4] They exhibit weak interaction with nonpolar stationary phases like C18, resulting in poor retention and elution near the solvent front, where matrix interferences can be most pronounced.
-
Matrix Effects in LC-MS: In complex biological matrices (e.g., plasma, urine), co-eluting endogenous components can interfere with the ionization of pyridine analytes in the mass spectrometer source, leading to ion suppression or enhancement.[5][6] This phenomenon, known as the matrix effect, can severely impact the accuracy and sensitivity of quantitative methods.
Addressing these challenges requires a thoughtful approach to method development, moving beyond standard C18 columns and leveraging alternative chromatographic modes and MS-compatible mobile phases.
Strategic Approaches for HPLC Method Development
The selection of a chromatographic mode is the most critical decision in developing a robust method for pyridine-containing compounds. The choice depends on the specific analyte's polarity and the complexity of the sample matrix.
Strategy 1: Optimizing Reversed-Phase Chromatography (RPC)
For moderately polar pyridine compounds, RPC can be successful if steps are taken to mitigate silanol interactions.
-
Mechanism of Action: The primary strategy is to control the ionization state of both the analyte and the stationary phase. By operating at a low mobile phase pH (e.g., pH ≤ 3), the pyridine nitrogen is fully protonated (positively charged), and the silanol groups are non-ionized.[3] This minimizes the undesirable ionic interactions, leading to improved peak symmetry. The use of modern, high-purity Type B silica columns with extensive end-capping further reduces the number of accessible silanol groups.[7]
-
Mobile Phase Additives:
-
Acid Modifiers: Formic acid or trifluoroacetic acid (TFA) are commonly used to control pH. Note that TFA can cause ion suppression in LC-MS applications.
-
Buffers: Using a buffer (e.g., ammonium formate, ammonium acetate) provides more stable pH control, which is critical for reproducibility.
-
Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar, hydrophilic pyridine compounds that are unretained in RPC, HILIC is a powerful alternative.
-
Mechanism of Action: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (water).[8][9] A water-enriched layer forms on the surface of the stationary phase. Analyte retention is based on a partitioning mechanism between this aqueous layer and the bulk organic mobile phase.[10] As the concentration of water in the mobile phase increases, analyte retention decreases. This "reversed-reversed phase" behavior is ideal for polar compounds.[11]
Strategy 3: Mixed-Mode Chromatography (MMC)
MMC offers the most versatility by combining multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[12]
-
Mechanism of Action: A mixed-mode column may feature C18 chains (for hydrophobic interactions) and embedded ionic groups (e.g., carboxylic acids for cation-exchange).[12] This allows for simultaneous retention of both nonpolar and polar/ionic compounds. For a protonated pyridine analyte, the strong cation-exchange interaction provides excellent retention and selectivity, even for highly hydrophilic structures, while the reversed-phase character contributes to the separation of structurally similar analogs.[2][13] This approach often yields superior peak shapes and eliminates the need for ion-pairing reagents, making it fully compatible with mass spectrometry.[12]
Logical Workflow for Method Development
The following diagram outlines a decision-making process for selecting the optimal chromatographic strategy for a new pyridine-containing analyte.
Caption: Logical flow for HPLC method development for substituted pyridines.
Protocol: HPLC-UV Analysis of Pyridine Derivatives using Mixed-Mode Chromatography
This protocol provides a robust starting point for the quantitative analysis of a pyridine-containing active pharmaceutical ingredient (API). MMC is chosen for its superior retention and peak shape characteristics for basic compounds.
3.1. Instrumentation and Materials
-
HPLC System: System with a binary or quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical Column: Mixed-mode column (e.g., Core-shell RP/Cation-Exchange, 4.6 x 150 mm, 5 µm).[2]
-
Solvents: HPLC or LC-MS grade acetonitrile and water.
-
Reagents: Formic acid (reagent grade or higher).
-
Reference Standard: Pyridine analyte of known purity.
3.2. Chromatographic Conditions
The following table summarizes the recommended starting conditions.
| Parameter | Condition | Rationale |
| Column | Mixed-Mode RP/Cation-Exchange (e.g., Coresep 100) | Provides dual retention mechanism (hydrophobic and ionic) for robust retention and excellent peak shape of basic pyridine compounds without ion-pairing reagents.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Ensures the pyridine analyte is protonated (positively charged) to engage with the cation-exchange function of the stationary phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution in reversed-phase mode. |
| Gradient Profile | 5% to 95% B over 10 minutes | A generic scouting gradient to determine the approximate elution time. This should be optimized to a shallower gradient around the elution point for improved resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times and can improve peak efficiency.[14] |
| Detection Wavelength | Determined from analyte's UV spectrum (e.g., 260 nm) | Set at the absorbance maximum of the pyridine analyte for optimal sensitivity. |
| Injection Volume | 5 µL | A smaller injection volume minimizes potential peak distortion from the sample solvent.[15] |
3.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95% A, 5% B) to prepare a series of standards (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the same diluent as the standards to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.[16]
3.4. System Suitability Testing (SST) Before sample analysis, perform at least five replicate injections of a mid-level calibration standard. The system is deemed suitable for use if it meets pre-defined criteria as outlined in guidelines like USP General Chapter <621>.[17][18]
-
Precision (%RSD): The relative standard deviation of the peak area should be ≤ 2.0%.
-
Tailing Factor (T): Should be between 0.8 and 1.5.
-
Plate Count (N): Should be > 2000.
Protocol: LC-MS/MS for Trace-Level Pyridine Analysis in Biological Matrix
This protocol is designed for the sensitive and selective quantification of a pyridine-containing drug in human plasma, a common application in drug development. It uses LC-MS/MS with a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects.
4.1. Instrumentation and Materials
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A fast-separating column suitable for polar compounds (e.g., HILIC or Mixed-Mode, 2.1 x 50 mm, <2 µm).
-
Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode or polymeric).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., Deuterated, ¹³C-labeled).
4.2. LC-MS/MS Conditions
| Parameter | Condition | Rationale |
| Column | HILIC Amide (2.1 x 50 mm, 1.7 µm) | Provides good retention for polar pyridine compounds and is compatible with the high organic mobile phases that enhance ESI sensitivity.[8] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 | Volatile buffer compatible with MS. The pH ensures analyte protonation. |
| Mobile Phase B | Acetonitrile | Weak solvent in HILIC mode. High organic content enhances desolvation and ionization efficiency in the ESI source.[10] |
| Gradient Profile | Isocratic 90% B for 0.5 min, then to 60% B over 2.0 min, hold 1.0 min | A fast gradient suitable for high-throughput analysis. The initial high organic condition ensures analyte retention on the HILIC column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID UHPLC column. |
| Column Temperature | 40 °C | Higher temperature reduces mobile phase viscosity and can improve peak shape. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is well-suited for polar, pre-charged analytes. The basic pyridine nitrogen is readily protonated, making positive ion mode the clear choice.[6] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard.[19] |
4.3. MRM Transitions (Hypothetical Example for a 250 Da Analyte)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte | 251.1 | 154.2 (Quantifier) | 25 |
| Analyte | 251.1 | 95.1 (Qualifier) | 35 |
| Internal Std (d4) | 255.1 | 158.2 | 25 |
4.4. Sample Preparation (Solid-Phase Extraction - SPE)
-
Pre-treatment: To 200 µL of plasma, add 20 µL of the internal standard working solution and 600 µL of 4% phosphoric acid in water. Vortex to mix.
-
SPE Conditioning: Condition a mixed-mode SPE cartridge with 1 mL methanol followed by 1 mL water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase (90% acetonitrile/10% water with buffer).
4.5. Method Validation The analytical method must be validated according to regulatory guidelines such as those from the FDA or ICH.[20][21][22] Key validation parameters include:
-
Specificity and Selectivity: Assessed by analyzing blank matrix samples to ensure no interference at the retention time of the analyte and IS.
-
Linearity and Range: A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against concentration.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels on different days.
-
Matrix Effect: Quantitatively assessed to ensure it is controlled by the internal standard.[5]
-
Stability: Analyte stability is evaluated under various conditions (freeze-thaw, bench-top, long-term storage).
General Experimental Workflow
This diagram illustrates the end-to-end process for a typical quantitative analysis.
Caption: General workflow for quantitative LC-MS analysis.
Conclusion
The successful analysis of pyridine-containing compounds by HPLC and LC-MS hinges on a foundational understanding of their chemical properties. By anticipating challenges such as poor peak shape and insufficient retention, analysts can proactively select advanced chromatographic strategies like HILIC or mixed-mode chromatography. These techniques, when coupled with optimized mobile phases and, for LC-MS, appropriate sample preparation and the use of internal standards, enable the development of robust, sensitive, and reproducible methods. The protocols and workflows detailed in this guide provide a solid and scientifically-grounded starting point for researchers, scientists, and drug development professionals to achieve reliable analytical results for this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Pyridine | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. welch-us.com [welch-us.com]
- 12. helixchrom.com [helixchrom.com]
- 13. bio-rad.com [bio-rad.com]
- 14. researchgate.net [researchgate.net]
- 15. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 16. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 17. usp.org [usp.org]
- 18. dsdpanalytics.com [dsdpanalytics.com]
- 19. benchchem.com [benchchem.com]
- 20. fda.gov [fda.gov]
- 21. fda.gov [fda.gov]
- 22. biopharminternational.com [biopharminternational.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(2,4-Dichlorophenoxy)pyridin-3-amine
Welcome to the Technical Support Center for the synthesis of 6-(2,4-Dichlorophenoxy)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges.
Introduction
The synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds, involves the formation of a diaryl ether bond. This can be a challenging transformation, often plagued by low yields and side reactions. This guide provides in-depth technical advice on the two primary synthetic routes: the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction. We will explore the nuances of each method, offering troubleshooting solutions and answers to frequently asked questions to empower you in your synthetic endeavors.
Choosing Your Synthetic Path: Ullmann vs. Buchwald-Hartwig
The selection of the appropriate synthetic strategy is critical for the successful synthesis of this compound. Both the Ullmann condensation and the Buchwald-Hartwig C-O coupling have their merits and drawbacks.
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper (Cu) | Palladium (Pd) |
| Typical Ligands | Simple diamines, amino acids, phenols, or none | Bulky, electron-rich phosphines |
| Reaction Temp. | High (often >100-220°C for traditional methods) | Milder (often 80-120°C) |
| Base | Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) |
| Solvent | High-boiling polar solvents (e.g., DMF, NMP, pyridine) | Aprotic solvents (e.g., toluene, dioxane) |
| Substrate Scope | Traditionally favored for electron-poor aryl halides | Broad scope, including electron-rich and -neutral aryl halides |
| Cost | Generally lower cost (copper is more abundant) | Higher cost (palladium and specialized ligands) |
Senior Scientist's Recommendation: For the synthesis of this compound, the Buchwald-Hartwig C-O coupling is often the preferred method due to its milder reaction conditions and broader functional group tolerance. The amine functionality on the pyridine ring can be sensitive to the high temperatures often required for the Ullmann condensation. However, with the development of modern ligands, the Ullmann reaction can also be a viable and more cost-effective option.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Low or No Product Yield
Q: I am observing a very low yield or no formation of my desired product. What are the potential causes and how can I improve it?
A: Low yield is a common challenge in diaryl ether synthesis. Here’s a systematic approach to troubleshooting:
1. Reagent and Solvent Quality:
-
Purity of Starting Materials: Ensure the purity of your 6-chloropyridin-3-amine and 2,4-dichlorophenol. Impurities can poison the catalyst.
-
Anhydrous Conditions: Both Ullmann and Buchwald-Hartwig reactions are sensitive to moisture. Use anhydrous solvents and handle reagents under an inert atmosphere (Argon or Nitrogen).
2. Catalyst and Ligand Issues:
-
Catalyst Activity: The activity of your copper or palladium catalyst is paramount. For Ullmann reactions, copper(I) salts like CuI are generally more effective than copper(II) salts.[1] For Buchwald-Hartwig, ensure your palladium precursor and phosphine ligand are not oxidized.
-
Ligand Selection: The choice of ligand is critical. For Ullmann reactions, simple and inexpensive ligands like L-proline or N,N-dimethylglycine can significantly improve yields and allow for milder conditions.[2] For Buchwald-Hartwig, bulky electron-rich phosphine ligands are essential.[3]
3. Reaction Conditions:
-
Base Selection: The base plays a crucial role. For Ullmann reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are common.[1] For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are typically used.[4] The choice of base can significantly impact the reaction rate and yield.[5]
-
Solvent Choice: The solvent must be compatible with your chosen reaction conditions. For Ullmann, high-boiling polar solvents like DMF or pyridine are often used, although toluene can also be effective with certain ligand/base combinations.[1] For Buchwald-Hartwig, aprotic solvents like toluene or dioxane are preferred.[4]
-
Temperature: Ensure the reaction is conducted at the optimal temperature. Ullmann reactions often require higher temperatures, while Buchwald-Hartwig reactions can proceed at milder temperatures.[4]
4. Substrate-Specific Issues:
-
Electronic Effects: The electronic properties of your substrates can influence reactivity. In general, electron-withdrawing groups on the aryl halide and electron-donating groups on the phenol favor the reaction.[1]
Formation of Side Products
Q: I am observing significant amounts of side products in my reaction mixture. What are they and how can I minimize their formation?
A: The formation of side products is a common issue that can significantly reduce the yield of your desired product.
1. Homocoupling:
-
Ullmann Reaction: Homocoupling of the aryl halide to form a biaryl compound is a common side reaction. This can be minimized by using a ligand that promotes the desired cross-coupling reaction.
-
Buchwald-Hartwig Reaction: Homocoupling of the phenol can also occur. Careful control of reaction conditions, particularly temperature and catalyst loading, can help to suppress this side reaction.[6]
2. Dehalogenation:
-
This side reaction, where the chloro group on the pyridine ring is replaced by a hydrogen atom, can be problematic, especially with highly active catalysts.[6] Reducing the amount of any potential hydrogen donors in the reaction mixture and optimizing the catalyst system can help to minimize dehalogenation.
3. Hydrolysis of the Chloropyridine:
-
Under basic conditions, especially at elevated temperatures, 6-chloropyridin-3-amine can undergo hydrolysis to form the corresponding hydroxypyridine derivative.[7] Using milder bases and reaction conditions can help to prevent this side reaction.
4. Reaction with the Amine Group:
-
The amine group on the pyridine ring is also a nucleophile and could potentially react. While the phenol is generally a better nucleophile for C-O bond formation, side reactions involving the amine are possible. Protecting the amine group prior to the coupling reaction is a potential strategy if this becomes a significant issue.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for the Buchwald-Hartwig synthesis of this compound?
A1: While a specific catalyst system for this exact transformation is not widely published, a good starting point would be a palladium(II) precatalyst such as Pd(OAc)₂ or a preformed palladium(0) source like Pd₂(dba)₃, in combination with a bulky, electron-rich biarylphosphine ligand such as RuPhos or XPhos.[3][8] The optimal ligand often needs to be screened for a specific substrate combination.
Q2: What is the role of the ligand in the Ullmann condensation?
A2: In modern Ullmann reactions, the ligand plays a crucial role in stabilizing the copper catalyst, preventing its agglomeration, and facilitating the catalytic cycle.[9] Effective ligands, such as diamines or amino acids, can significantly lower the required reaction temperature and improve the yield and substrate scope of the reaction.[2][9]
Q3: How can I effectively purify the final product?
A3: Purification of this compound will likely involve a combination of techniques:
-
Aqueous Workup: After the reaction, a standard aqueous workup is necessary to remove inorganic salts and the base.
-
Filtration through Celite: To remove the catalyst, filtering the reaction mixture through a pad of Celite is often effective.[1]
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying the crude product from remaining starting materials and side products.
-
Recrystallization: If a highly pure product is required, recrystallization from a suitable solvent system can be employed.
Q4: What analytical techniques can I use to monitor the reaction progress?
A4: The progress of the reaction can be monitored by:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the product and any volatile side products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for monitoring the reaction and identifying both the product and non-volatile impurities.
Q5: Are there any safety concerns I should be aware of?
A5: Yes, several safety precautions should be taken:
-
Reagents: Handle all reagents, especially the chlorinated starting materials and the final product, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Many of the solvents used in these reactions are flammable and/or toxic. Work in a well-ventilated fume hood.
-
Bases: The strong bases used in the Buchwald-Hartwig reaction are corrosive and moisture-sensitive. Handle them with care under an inert atmosphere.
-
Catalysts: Palladium and copper catalysts can be toxic. Avoid inhalation and skin contact.
Experimental Protocols (General Procedures)
The following are generalized protocols based on established methods for Ullmann and Buchwald-Hartwig C-O coupling reactions. These should be considered as starting points and may require optimization for the specific synthesis of this compound.
Protocol 1: Ullmann Condensation (Modern Conditions)
Materials:
-
6-chloropyridin-3-amine
-
2,4-dichlorophenol
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline or N,N-dimethylglycine)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF, Toluene)
Procedure:
-
To a dry reaction flask, add 6-chloropyridin-3-amine (1.0 eq.), 2,4-dichlorophenol (1.1-1.5 eq.), CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed anhydrous solvent.
-
Heat the reaction mixture to 100-150°C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Buchwald-Hartwig C-O Coupling
Materials:
-
6-chloropyridin-3-amine
-
2,4-dichlorophenol
-
Palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃)
-
Phosphine ligand (e.g., RuPhos or XPhos)
-
Base (e.g., NaOtBu or K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add to a dry reaction flask the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-1.5 eq. relative to Pd), and the base (1.5-2.0 eq.).
-
Add 6-chloropyridin-3-amine (1.0 eq.) and 2,4-dichlorophenol (1.1-1.5 eq.).
-
Add the degassed anhydrous solvent.
-
Seal the reaction vessel and heat to 80-120°C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Carefully quench the reaction mixture with water.
-
Separate the layers and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jmcct.com [jmcct.com]
- 7. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of 6-(2,4-Dichlorophenoxy)pyridin-3-amine in vitro
Introduction: Navigating the In Vitro Solubility Challenges of 6-(2,4-Dichlorophenoxy)pyridin-3-amine
Welcome to the technical support guide for this compound. This molecule, while promising in various research contexts, presents a common yet significant hurdle for researchers: poor aqueous solubility. Its lipophilic nature, characterized by a high XLogP3 of 3.3, means it is inherently resistant to dissolving in the aqueous environments of most in vitro assays.[1] This guide is designed to provide you, the researcher, with a logical, step-by-step framework for diagnosing and overcoming these solubility issues, ensuring the reliability and reproducibility of your experimental data. We will move from foundational principles and basic troubleshooting to advanced solubilization strategies, explaining the scientific rationale behind each recommendation.
Section 1: Understanding the Compound & the Core Problem
This section addresses the fundamental properties of this compound and why solubility issues are prevalent.
Physicochemical Data Summary
Understanding the compound's basic properties is the first step in troubleshooting. These values dictate its behavior in different solvents and pH conditions.
| Property | Value | Implication for Solubility | Reference(s) |
| Molecular Formula | C₁₁H₈Cl₂N₂O | - | [2] |
| Molecular Weight | 255.1 g/mol | Affects molar concentration calculations. | [2] |
| Predicted pKa | 2.83 ± 0.22 | The amine group is weakly basic; the compound will be more soluble at acidic pH. | [3] |
| Predicted XLogP3 | 3.3 | Indicates high lipophilicity ("oil-loving") and poor water solubility. | [1] |
| Melting Point | 111°C | High melting point suggests a stable crystal lattice, which can hinder dissolution. | [1] |
Frequently Asked Questions (FAQs)
Q1: I've just started working with this compound. What is its expected aqueous solubility?
A1: Given its chemical structure, particularly the two chlorine atoms and the phenoxy-pyridine core, the compound is predicted to be poorly soluble in aqueous solutions.[1] While specific experimental data is not widely published, its high calculated XLogP3 value (a measure of lipophilicity) strongly suggests that you will encounter challenges when trying to dissolve it directly in aqueous buffers like PBS or cell culture media.[1] Structurally related pyridin-3-amine and imidazo[1,2-a]pyridine derivatives often exhibit low micromolar or even sub-micromolar aqueous solubility.[4][5]
Q2: I dissolved the compound in DMSO, but when I add it to my cell culture medium, a precipitate forms immediately. What is happening?
A2: This phenomenon is commonly known as "crashing out." It occurs when a compound that is highly soluble in a concentrated organic stock solution (like DMSO) is rapidly diluted into an aqueous environment where it is poorly soluble.[6] The DMSO concentration in the final medium is too low to keep the compound dissolved, causing it to exceed its aqueous solubility limit and precipitate out of the solution.
Section 2: The Foundation - Proper Stock Solution Preparation
A stable, fully dissolved stock solution is non-negotiable. Problems here will cascade through all subsequent experiments.
Q3: What is the best solvent for preparing a stock solution of this compound?
A3: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its ability to dissolve a wide range of polar and non-polar compounds.[7] Aim to prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final volume of solvent added to your assay.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for accurately preparing a concentrated stock solution, which serves as the foundation for all subsequent dilutions.
Materials:
-
This compound (MW: 255.1 g/mol )
-
Anhydrous, cell culture grade DMSO
-
Sterile, conical-bottom microcentrifuge tube
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.55 mg of the compound powder.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Ensure Complete Solubilization: Vortex the tube vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure there are no visible particles.[8]
-
Gentle Warming (Optional): If full dissolution is not achieved, you may gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.[8] Caution: Avoid excessive heat, which could degrade the compound.
-
Storage: Aliquot the clear stock solution into single-use volumes in sterile tubes to minimize freeze-thaw cycles and moisture absorption.[6][8] Store at -20°C or -80°C in a dark, dry place.
Section 3: Troubleshooting Precipitation in Aqueous Media
This section provides a systematic approach to resolving the common "crashing out" issue when diluting the stock solution.
Workflow for Optimizing Compound Delivery
This diagram outlines the decision-making process for troubleshooting solubility issues, starting from the stock solution.
Caption: Decision workflow for troubleshooting compound precipitation.
Frequently Asked Questions (FAQs)
Q4: My stock solution is clear, but precipitation is immediate upon dilution. What is the first thing I should try?
A4: The two most common causes are using cold media and performing a rapid, large-volume dilution.[6]
-
Temperature: Always use pre-warmed (37°C) cell culture media or buffer. Adding a compound to a cold solution significantly decreases its kinetic solubility.[6]
-
Dilution Technique: Avoid adding a small volume of concentrated stock directly into a large volume of media. This rapid solvent exchange is the primary driver of precipitation.[8] Instead, add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid dispersion. For best results, use a serial dilution method.[6]
Protocol 2: Step-wise Serial Dilution into Aqueous Medium
This method prevents the compound from reaching a high degree of supersaturation, which is the cause of "crashing out."
Objective: To prepare a 10 µM working solution from a 10 mM DMSO stock with a final DMSO concentration of 0.1%.
-
Prepare Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C. In a sterile tube, create a 1:100 intermediate dilution by adding 10 µL of your 10 mM stock solution to 990 µL of the pre-warmed medium. This creates a 100 µM solution in 1% DMSO. Vortex gently.
-
Prepare Final Dilution: Add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed culture medium to achieve the desired 10 µM concentration. For example, add 1 mL of the 100 µM intermediate solution to 9 mL of medium.
-
Final Concentration Check: The final concentration will be 10 µM with a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.[7][9]
Q5: I followed the serial dilution protocol, but I still see some cloudiness. What's next?
A5: If precipitation persists even with proper technique, it indicates that the final concentration of your compound exceeds its maximum solubility under those specific conditions. You have two primary options:
-
Lower the Final Concentration: Your target concentration may simply be too high. Perform a solubility test by creating a serial dilution in your final assay medium and visually inspecting for the highest concentration that remains clear.[6]
-
Increase Co-solvent Concentration: If your experimental system can tolerate it, you can slightly increase the final percentage of DMSO (e.g., to 0.5%).[4] However, you must run a parallel vehicle control with 0.5% DMSO alone to ensure the solvent itself is not causing any biological effects.[10][11][12]
Section 4: Advanced Solubilization & Assay Considerations
When standard methods are insufficient, more advanced strategies may be required. These methods can be powerful but also have a higher potential to interfere with your assay, demanding rigorous controls.
Frequently Asked Questions (FAQs)
Q6: Can I use pH to my advantage to increase solubility?
A6: Absolutely. This is a highly effective strategy for ionizable compounds. This compound has a predicted pKa of ~2.83, indicating it is a weak base.[3] Therefore, its solubility will dramatically increase in acidic conditions (pH < pKa) where the amine group becomes protonated (R-NH₃⁺), forming a more soluble salt.[13][14] This is a key insight for buffer selection in cell-free assays. For cell-based assays, significant pH modification of the medium is not feasible as it would harm the cells.
Protocol 3: pH-Modification for Cell-Free Assays
Objective: To determine if lowering the pH of an aqueous buffer increases compound solubility.
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 3.0 to 7.4 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-7.4).
-
Add Compound: Add a small, consistent aliquot of your high-concentration DMSO stock solution to each buffer to a final concentration that previously showed precipitation (e.g., 50 µM).
-
Equilibrate and Observe: Allow the solutions to equilibrate for 1-2 hours at room temperature.
-
Assess Solubility: Visually inspect for precipitation. For a quantitative measurement, centrifuge the samples to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using an appropriate analytical method (e.g., HPLC-UV). This will reveal the solubility at different pH values.[15]
Q7: Are there other solvents or additives I can try?
A7: Yes. If DMSO is problematic or insufficient, you can explore other "enabling" formulation strategies. These should be approached with caution and always validated with extensive controls.
Table of Alternative Solubilization Strategies
| Strategy | Description | Key Considerations | Reference(s) |
| Co-solvents | Using water-miscible organic solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) in combination with water can increase solubility.[16] | Ethanol is often better tolerated than DMSO in some cell lines.[12] Co-solvents can alter enzyme kinetics or other biological activities.[17][18] Always run vehicle controls. | [19][20][] |
| Surfactants | Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[22] | Surfactants can permeabilize cell membranes and interfere with protein assays. Use concentrations well below the critical micelle concentration (CMC) if possible. | [13][22][23] |
| Cyclodextrins | Molecules like Hydroxypropyl-β-cyclodextrin (HPβCD) have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with the compound, shielding it from water. | Can be very effective and are often used in pharmaceutical formulations.[24] May have biological effects of their own. Cost can be a factor. | [23][24][25] |
Q8: My compound looks fine initially, but I see crystalline precipitates in my cell culture plates after 24 hours in the incubator. What's going on?
A8: This is a case of delayed precipitation, often due to changes in the media over time.
-
pH Shift: Cellular metabolism naturally produces acidic byproducts (like lactic acid), which can slowly lower the pH of the culture medium.[6] If your compound's solubility is sensitive to this pH range, it could precipitate. Ensure your incubator's CO₂ levels are correct to maintain the bicarbonate buffer system's integrity.[8]
-
Evaporation: Inadequate humidity in the incubator can cause media to evaporate from the wells, especially at the edges of a plate.[26] This increases the compound's concentration, potentially pushing it past its solubility limit.
-
Interaction with Media Components: The compound may interact with salts, proteins, or other components in the serum over time, leading to the formation of an insoluble complex.[15]
Final Checklist for Researchers
-
Start with a Perfect Stock: Ensure your compound is 100% dissolved in high-purity, anhydrous DMSO.
-
Warm Your Media: Always use media pre-warmed to 37°C for dilutions.
-
Dilute Smartly: Use a step-wise serial dilution protocol to avoid "crashing out."
-
Know Your Limit: Determine the maximum soluble concentration of your compound in your final assay medium. Do not exceed it.
-
Control, Control, Control: Always include a vehicle control (medium + highest concentration of solvent) in every experiment to ensure the solubilization method itself is not causing an effect.
-
Consider the pH: For cell-free assays, leveraging the compound's basicity by lowering the buffer pH can be a powerful tool.
-
Document Everything: Keep detailed notes on your solubilization protocol. When you find a method that works, use it consistently.
References
- 1. echemi.com [echemi.com]
- 2. 85686-48-2 CAS MSDS (this compound, 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound, 97 CAS#: 85686-48-2 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. btsjournals.com [btsjournals.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cosolvent - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. The effect of solvents on drug metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijmsdr.org [ijmsdr.org]
- 22. jmpas.com [jmpas.com]
- 23. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 24. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 25. hilarispublisher.com [hilarispublisher.com]
- 26. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Optimization of Reaction Conditions for Derivatization of 6-(2,4-Dichlorophenoxy)pyridin-3-amine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the chemical modification of 6-(2,4-Dichlorophenoxy)pyridin-3-amine (CAS 85686-48-2).[1][2][3][4] The primary focus of this document is to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the derivatization of the primary amino group on this molecule.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common and effective strategies for derivatizing the amino group of this compound?
A1: The primary amino group of this molecule is a versatile handle for various chemical transformations. The most common derivatization strategies involve the formation of amide, sulfonamide, and urea linkages. These include:
-
N-Acylation: Reaction with acyl chlorides or acid anhydrides to form amides. This is a robust and high-yielding transformation.[5][6][7] Carboxylic acids can also be used, but they require activation with coupling agents like HATU or EDC, or the use of catalysts.[8][9][10][11]
-
N-Sulfonylation: Reaction with sulfonyl chlorides to produce stable sulfonamides. This reaction is analogous to acylation and is widely used in medicinal chemistry.[12]
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
Q2: How does the electronic nature of the starting material affect the reactivity of the amino group?
A2: The reactivity of the 3-amino group is significantly influenced by the electronic properties of the substituted pyridine ring. The pyridine nitrogen and the dichlorophenoxy group are both electron-withdrawing, which reduces the electron density on the pyridine ring. This, in turn, decreases the nucleophilicity of the 3-amino group compared to a simple aniline.[12][13] Consequently, more forcing conditions or highly reactive electrophiles may be required to achieve efficient conversion.[14]
Q3: Why is a base necessary for acylation and sulfonylation reactions with halide reagents?
A3: When using acyl chlorides or sulfonyl chlorides, a stoichiometric amount of acid (HCl) is generated as a byproduct.[6][15] This acid will protonate the unreacted starting amine, forming an ammonium salt. The protonated amine is no longer nucleophilic, which effectively halts the reaction. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is added to scavenge this acid and ensure the starting amine remains in its free, reactive form.[7][16]
Q4: What are the best methods for monitoring reaction progress?
A4: Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) should be chosen to achieve good separation between the starting material, the product, and any major byproducts. For more quantitative analysis and to confirm product identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the derivatization of this compound.
Problem 1: Low or No Product Yield
| Probable Cause | Suggested Solution & Explanation |
| Insufficient Reagent Reactivity | The electron-deficient nature of the starting amine may require a more reactive electrophile. Solution: Switch from an acid anhydride to a more reactive acyl chloride. If using a carboxylic acid with a coupling agent, consider a more potent activator like HATU over DCC.[7][8] |
| Inactivated Starting Amine | The amine has been protonated by the generated HCl byproduct, rendering it non-nucleophilic. Solution: Ensure at least 1.1 equivalents of a suitable base (e.g., triethylamine, pyridine, or DIPEA) are used.[15] The base neutralizes the acid, keeping the amine reactive. |
| Poor Solubility | The starting material or reagents may not be fully dissolved, leading to a slow or incomplete reaction. Aromatic amines have variable solubility.[17][18] Solution: Select a solvent in which all components are soluble. Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are often good starting points.[19] Gentle heating may improve solubility, but temperature must be carefully controlled. |
| Steric Hindrance | The bulky 6-(2,4-Dichlorophenoxy) group may sterically hinder the approach of a bulky acylating or sulfonylating agent. Solution: If possible, choose a less sterically demanding derivatizing agent. Alternatively, increasing the reaction temperature may provide the necessary energy to overcome the steric barrier. |
Problem 2: Formation of Multiple Byproducts
| Probable Cause | Suggested Solution & Explanation |
| Diacylation/Disulfonylation | The initially formed amide/sulfonamide product's remaining N-H bond can react again, especially under harsh conditions or with a large excess of a highly reactive reagent. Solution: Maintain a strict 1:1.05 stoichiometry of amine to acylating/sulfonylating agent. Add the electrophile slowly and at a low temperature (e.g., 0 °C) to control the reaction rate and exotherm.[7] |
| Reaction at Pyridine Nitrogen | Although less likely due to the electron-withdrawing nature of the ring, the pyridine nitrogen can sometimes be acylated, especially with highly reactive agents like acyl chlorides. Solution: This is generally not a major pathway for this substrate. However, using milder conditions and ensuring the presence of a base should favor acylation at the more nucleophilic amino group. |
| Hydrolysis of Acylating Agent | If there is moisture in the reaction, the highly reactive acyl/sulfonyl chloride can hydrolyze back to the corresponding carboxylic/sulfonic acid, which is unreactive under these conditions. Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[20] |
Problem 3: Difficulty in Product Purification
| Probable Cause | Suggested Solution & Explanation |
| Product is Highly Polar | The newly formed amide or sulfonamide is often more polar than the starting amine, which can lead to streaking on silica gel chromatography and difficulty with extraction.[20][21] Solution: For column chromatography, consider adding a small amount of base (e.g., 1% triethylamine) or acid (e.g., 1% acetic acid) to the eluent to suppress tailing. For highly polar compounds, reverse-phase chromatography (C18 silica) or Hydrophilic Interaction Liquid Chromatography (HILIC) may be more effective.[22] |
| Co-elution with Impurities | The product and starting material may have similar Rf values, making separation by column chromatography difficult.[23] Solution: Optimize the solvent system for chromatography to maximize separation. If chromatography fails, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an excellent purification method for crystalline solids. |
| Emulsion during Aqueous Workup | The presence of polar, aromatic compounds can lead to the formation of stable emulsions during extraction. Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which can help break the emulsion. Filtering the entire mixture through a pad of Celite can also be effective. |
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for N-Acylation using an Acyl Chloride
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous Dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq.) dropwise with stirring.
-
Acylation: Slowly add the desired acyl chloride (1.1 eq.) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by TLC.
-
Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization.
Visualization 1: Troubleshooting Workflow for Low Yield
Caption: A logical guide to troubleshooting low product yield.
Visualization 2: General N-Acylation Mechanism
Caption: Mechanism of N-acylation using an acyl chloride.[15][24]
Section 4: Data Tables for Optimization
Table 1: Common Solvents for Amine Acylation
| Solvent | Dielectric Constant | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | 9.1 | 40 | Excellent general-purpose solvent, good solubility for many organics. Volatile. |
| Tetrahydrofuran (THF) | 7.5 | 66 | Good for solubility, but must be anhydrous as it can contain peroxides. |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar aprotic solvent, useful when higher temperatures are needed.[25] |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | High boiling point, excellent solvating power, but can be difficult to remove. |
| Ethyl Acetate (EtOAc) | 6.0 | 77 | Greener solvent alternative, but less polar than DCM or THF.[19] |
Table 2: Selection of Bases for Acylation/Sulfonylation
| Base | pKa of Conjugate Acid | Structure | Notes |
| Triethylamine (TEA) | 10.75 | Et₃N | Common, inexpensive, liquid. Can be nucleophilic in some cases. |
| Pyridine | 5.25 | C₅H₅N | Less basic than TEA. Can also act as a nucleophilic catalyst.[26] |
| N,N-Diisopropylethylamine (DIPEA) | 11.0 | (i-Pr)₂NEt | "Hünig's base." Sterically hindered and non-nucleophilic. Ideal for sensitive substrates. |
| 4-Dimethylaminopyridine (DMAP) | 9.7 | Me₂N-C₅H₄N | Highly effective nucleophilic catalyst, used in small (0.05-0.1 eq.) amounts alongside a stoichiometric base like TEA. |
References
- 1. This compound,85686-48-2-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 2. This compound | CAS 85686-48-2 [matrix-fine-chemicals.com]
- 3. echemi.com [echemi.com]
- 4. 85686-48-2 CAS MSDS (this compound, 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Amide synthesis by acylation [organic-chemistry.org]
- 9. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Amine - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 15. orgosolver.com [orgosolver.com]
- 16. benchchem.com [benchchem.com]
- 17. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 18. snscourseware.org [snscourseware.org]
- 19. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. reddit.com [reddit.com]
- 22. biotage.com [biotage.com]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. sites.lsa.umich.edu [sites.lsa.umich.edu]
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-(2,4-Dichlorophenoxy)pyridin-3-amine (CAS No. 85686-48-2). This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis, purification, and analysis of this important chemical intermediate. Our approach is rooted in practical, field-proven insights to ensure the integrity and success of your experiments.
I. Synthesis of this compound: Troubleshooting the Ullmann Condensation
The most common synthetic route to this compound is a copper-catalyzed cross-coupling reaction, specifically an Ullmann condensation, between 6-chloropyridin-3-amine and 2,4-dichlorophenol. This reaction, while effective, can be sensitive to various parameters.
Core Reaction Scheme:
Caption: General workflow for the Ullmann condensation to synthesize this compound.
Frequently Asked Questions & Troubleshooting Guide: Synthesis
Q1: My Ullmann condensation reaction is showing low or no conversion. What are the likely causes?
A1: Low conversion in Ullmann-type reactions is a frequent challenge. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivity: The copper catalyst is the heart of this reaction.
-
Causality: Copper(I) iodide (CuI) is a common catalyst, but its surface can oxidize over time, reducing its activity. The presence of moisture can also deactivate the catalyst.
-
Solution: Use freshly purchased, high-purity CuI. If the reagent is old, consider washing it with a dilute acid, followed by ethanol and ether, and drying under vacuum. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
-
Sub-optimal Reaction Conditions: Temperature and solvent play a critical role.
-
Causality: Traditional Ullmann reactions often require high temperatures (sometimes exceeding 150°C) to proceed at a reasonable rate. The solvent must be polar and aprotic to dissolve the reactants and facilitate the reaction.
-
Solution: If using a solvent like DMF or dioxane, ensure the reaction temperature is sufficiently high (typically in the 120-140°C range). Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Be aware that prolonged heating at very high temperatures can lead to decomposition.
-
-
Base Inefficiency: The choice and quality of the base are crucial.
-
Causality: The base is required to deprotonate the phenol, forming the nucleophilic phenoxide. An insufficiently strong or impure base will result in poor reactivity.
-
Solution: Potassium carbonate (K₂CO₃) is a common choice. Ensure it is finely powdered and anhydrous. For less reactive substrates, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary.
-
Q2: I'm observing significant amounts of byproducts. How can I improve the selectivity?
A2: Side reactions can compete with the desired coupling. Here are common byproducts and how to mitigate them:
-
Homocoupling of 6-chloropyridin-3-amine: This can occur at high temperatures with an excess of the copper catalyst.
-
Solution: Reduce the catalyst loading to the recommended catalytic amount (typically 5-10 mol%).
-
-
Dehalogenation of 6-chloropyridin-3-amine: This results in the formation of 3-aminopyridine.
-
Causality: Trace amounts of water or other protic impurities can act as a proton source for this reduction.
-
Solution: Use anhydrous solvents and reagents. Ensure the reaction is run under a strictly inert atmosphere.
-
-
Formation of Hydroxypyridine: The chloro group on the pyridine ring can be displaced by hydroxide ions if there is significant water in the reaction.
-
Solution: As with dehalogenation, rigorous exclusion of water is key.
-
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst | Use fresh, high-purity CuI; ensure anhydrous conditions. |
| Low Reaction Temperature | Increase temperature to 120-140°C and monitor by TLC/LC-MS. | |
| Inefficient Base | Use finely powdered, anhydrous K₂CO₃ or consider a stronger base like Cs₂CO₃. | |
| Formation of Byproducts | Homocoupling | Reduce catalyst loading to 5-10 mol%. |
| Dehalogenation/Hydroxylation | Use anhydrous solvents and reagents under an inert atmosphere. |
II. Purification of this compound: A Guide to Common Challenges
The purification of aminopyridine derivatives can be challenging due to their basic nature.
Frequently Asked Questions & Troubleshooting Guide: Purification
Q1: My compound is streaking/tailing on the silica gel column during chromatography. How can I get clean separation?
A1: This is a classic issue when purifying basic compounds on acidic silica gel.[1]
-
Causality: The basic amino group on your product interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and difficult separation.[1]
-
Solution: Add a small amount of a basic modifier to your eluent.[1] Typically, 0.5-1% triethylamine (TEA) or pyridine in your mobile phase (e.g., hexane/ethyl acetate) will neutralize the acidic sites on the silica, resulting in sharper peaks and better separation.[1]
Q2: I'm struggling to find a good recrystallization solvent for my final product.
A2: Finding the right solvent system for recrystallization often requires some screening.
-
General Approach: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Start by testing small amounts of your product in various solvents of different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water).
-
Procedure:
-
Dissolve a small sample of your crude product in a minimal amount of a hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
If the compound "oils out," try using a solvent mixture or a different solvent.
-
Q3: Can I use acid-base extraction to purify my product?
A3: Yes, acid-base extraction is an excellent method for separating basic compounds like this compound from neutral or acidic impurities.[1]
Protocol: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic product will be protonated and move into the aqueous layer, while neutral and acidic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer and discard the organic layer (which contains the impurities).
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (pH > 10). The product will precipitate out as the free base.
-
Back-Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.[1]
Caption: Workflow for the purification of this compound using acid-base extraction.
III. Analytical Troubleshooting
Accurate analysis is key to confirming the identity and purity of your product.
Frequently Asked Questions & Troubleshooting Guide: Analysis
Q1: I am not sure if my NMR spectrum corresponds to the correct product. What should I look for?
A1: While specific, high-resolution NMR data for this exact compound is not widely published, we can predict the expected signals based on its structure and data from similar compounds.
-
¹H NMR:
-
You should expect to see signals corresponding to the aromatic protons on both the pyridine and dichlorophenyl rings. The protons on the pyridine ring will likely appear as doublets or doublets of doublets. The protons on the dichlorophenyl ring will also show characteristic splitting patterns.
-
A broad singlet corresponding to the -NH₂ protons should also be present. The chemical shift of this signal can vary depending on the solvent and concentration.
-
-
¹³C NMR:
-
The spectrum should show 11 distinct carbon signals corresponding to the 11 unique carbon atoms in the molecule. The carbons attached to chlorine and oxygen will have characteristic chemical shifts.
-
Q2: I am developing an HPLC method for this compound. What are some good starting conditions?
A2: For a polar, basic compound like this compound, a reverse-phase HPLC method is a good starting point.
-
Column: A standard C18 column is a good choice.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is recommended.
-
To improve peak shape and reduce tailing, consider using a mobile phase with a slightly acidic or basic pH. For example, a buffer containing ammonium acetate or a small amount of triethylamine can be effective.
-
-
Detection: The compound has a chromophore, so UV detection should be suitable. A wavelength of around 254 nm is a good starting point, but it's best to determine the optimal wavelength by running a UV scan.
| Technique | Common Issue | Troubleshooting Tip |
| NMR | Ambiguous Spectrum | Compare with spectra of starting materials and similar compounds. Look for characteristic aromatic and amine proton signals. |
| HPLC | Poor Peak Shape (Tailing) | Use a buffered mobile phase or add a basic modifier like triethylamine. |
| Low Sensitivity | Optimize the detection wavelength by running a UV scan of the compound. |
IV. Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 85686-48-2 | [2] |
| Molecular Formula | C₁₁H₈Cl₂N₂O | [2] |
| Molecular Weight | 255.10 g/mol | [2] |
| Melting Point | 111 °C | [2] |
| Boiling Point | 400.6 °C at 760 mmHg | [2] |
| Density | 1.421 g/cm³ | [2] |
V. Safety and Handling
-
Always handle this compound in a well-ventilated area, preferably a fume hood.[2]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
References
Enhancing the stability of 6-(2,4-Dichlorophenoxy)pyridin-3-amine for biological assays
Introduction: Ensuring Experimental Success Through Compound Stability
Welcome to the technical support guide for 6-(2,4-Dichlorophenoxy)pyridin-3-amine. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for maintaining the stability and integrity of this compound in biological assays. The reproducibility of your experimental results hinges on the consistent performance of your reagents, and small molecule stability is a critical, often overlooked, factor.[1]
This guide moves beyond simple instructions to explain the causality behind our recommended procedures. The molecular structure of this compound, featuring a pyridine ring, an ether linkage, and an aromatic amine, presents specific stability considerations that must be addressed for reliable results. We will cover best practices for storage, dissolution, and handling, and provide systematic troubleshooting for common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Knowledge - Storage and Handling
Q1: I've just received my vial of this compound. How should I store the solid compound?
A1: Proper storage from the moment of receipt is the first line of defense against degradation.
-
As a Solid (Lyophilized Powder): The compound is most stable in its solid form. Store the vial at -20°C, protected from light and moisture.[2] We recommend placing the vial inside a larger container with a desiccant. While many small molecules are stable for short durations at ambient temperature during shipping, long-term stability requires these colder, drier conditions.[2]
-
Why these conditions?
-
Low Temperature (-20°C): Reduces the rate of potential solid-state degradation reactions.
-
Desiccation: The pyridine moiety can be hygroscopic, meaning it can absorb water from the atmosphere.[3] This moisture can accelerate hydrolytic degradation, especially of the ether linkage.
-
Protection from Light: Aromatic amines and chlorinated phenols can be susceptible to photodecomposition. Storing in an opaque container or a dark freezer is crucial.
-
Q2: The vial appears empty or has only a thin film of powder. Is my product missing?
A2: This is a common observation, especially for small quantities (e.g., <10 mg). The lyophilized powder is often a very fine, static film that can coat the walls or cap of the vial.[2] Before opening, always centrifuge the vial briefly (e.g., 1 minute at 1,000 x g) to ensure all the powder is collected at the bottom.[2] You should then proceed with dissolution directly in the vial as described in the next section.
Section 2: Solution Preparation - The Critical First Step
Q3: What is the best solvent to use for making a stock solution, and what concentration do you recommend?
A3: For most biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solvating power for many organic molecules.
-
Recommended Solvent: Anhydrous, cell-culture grade DMSO.
-
Recommended Concentration: 10 mM is a standard starting concentration for a stock solution. This is concentrated enough to minimize the volume of solvent added to your assay but low enough to typically remain fully solubilized at -20°C.
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life (Typical) | Key Considerations |
|---|---|---|---|
| Solid (Lyophilized) | -20°C | Up to 3 years | Store desiccated and protected from light.[2] |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot into single-use volumes to avoid freeze-thaw cycles.[4] |
| Stock Solution (in DMSO) | -20°C | Up to 3-6 months | Suitable for shorter-term storage; aliquotting is still critical.[2][4][5] |
| Working Solutions (Aqueous) | 4°C | Use within 24 hours | Prepare fresh from DMSO stock immediately before each experiment.[4][5] |
Experimental Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Briefly centrifuge the vial of solid this compound to collect all powder at the bottom. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: The molecular weight is 255.1 g/mol .[6][7] To prepare a 10 mM stock from 1 mg of compound, add 392 µL of anhydrous DMSO. Adjust the volume accordingly based on the amount of compound you have.
-
Dissolution: Add the calculated volume of DMSO directly to the vial. Tightly cap the vial.
-
Mixing: Vortex thoroughly for 2-3 minutes until the powder is completely dissolved.[4] If dissolution is slow, gentle warming (to 37°C for 5-10 minutes) or brief sonication can be used.[5]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles and contamination, immediately aliquot the stock solution into smaller, single-use volumes in sterile, low-retention microcentrifuge tubes.[2][4]
-
Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date. Store at -80°C for long-term stability.[4]
Q4: My compound precipitated when I diluted my DMSO stock into my aqueous assay buffer/cell media. What went wrong and how can I fix it?
A4: This is the most common issue researchers face. It's a problem of solubility, not necessarily stability. The compound is highly soluble in organic solvents like DMSO but has very limited solubility in aqueous solutions. When the concentrated DMSO stock is rapidly diluted into a buffer, the compound "crashes out" of solution.
Troubleshooting Steps:
-
Check Final DMSO Concentration: The final concentration of DMSO in your assay should typically be ≤ 0.5% to avoid both compound precipitation and solvent-induced cytotoxicity.[4]
-
Use Serial Dilutions: Do not dilute the 10 mM DMSO stock directly into the aqueous buffer in one large step. It is better to first make intermediate dilutions in DMSO, and then add the final, most diluted sample to your buffer.
-
Improve Mixing Technique: When adding the compound to your aqueous buffer, vortex or pipette-mix the solution immediately and vigorously to aid dispersion.
-
Pre-warm the Buffer: Having the aqueous buffer at 37°C can sometimes help maintain solubility during dilution.
Section 3: Advanced Troubleshooting - Addressing Assay Variability
Q5: I'm observing a loss of compound activity or high variability in my results, especially in multi-day experiments. Could the compound be degrading in my assay medium?
A5: Yes, this is a strong possibility. While a compound may be stable for months as a DMSO stock at -80°C, its stability in aqueous buffer at 37°C (typical cell culture conditions) can be limited to hours. The ether linkage and aromatic amine in this compound are potential sites for hydrolytic or oxidative degradation.
Potential Degradation Pathways:
-
Hydrolysis: The ether bond could be susceptible to cleavage, particularly at non-neutral pH.
-
Oxidation: The amine group on the pyridine ring can be a site for oxidation, which would alter the compound's structure and activity.
-
Photodegradation: Exposure to ambient lab light during long incubations can contribute to degradation.[1]
How to Investigate and Mitigate:
-
Prepare Fresh: Always prepare working solutions fresh from a frozen DMSO stock immediately before use.[4] Never store the compound in aqueous buffer.
-
Control for Time: If you suspect degradation during the assay, include a time-course control. Add the compound to separate wells at T=0, T=24h, and T=48h and measure the endpoint for all wells at the same final time point (e.g., 72h). A decrease in effect for the wells with longer incubation times points to degradation.
-
Perform a Formal Stability Study: The most definitive way to assess stability is to perform an analytical study. This provides a self-validating system for your specific experimental conditions.[8]
Experimental Protocol 2: Basic Protocol for Assessing Stability in Aqueous Buffer
Objective: To determine the stability of this compound in your specific assay buffer under incubation conditions.
Methodology: This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact compound remaining over time.[9][10]
-
Preparation: Prepare a working solution of the compound in your final assay buffer at the highest concentration you use (e.g., 10 µM).
-
Incubation:
-
Dispense this solution into multiple sealed, light-protected tubes.
-
Place the tubes in your incubator (e.g., 37°C, 5% CO₂).
-
Prepare a control sample and immediately freeze it at -80°C (this is your T=0 time point).
-
-
Time Points: At designated time points (e.g., 2, 8, 24, 48 hours), remove one tube from the incubator and immediately freeze it at -80°C to halt any further degradation.
-
Analysis:
-
Once all time points are collected, thaw the samples.
-
Analyze each sample by a validated stability-indicating HPLC method.[8] This method should be able to separate the parent compound from potential degradants.
-
Quantify the peak area of the parent compound at each time point.
-
-
Evaluation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. A loss of >10-15% over the course of your experiment suggests that instability is a significant factor affecting your results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. captivatebio.com [captivatebio.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | CAS 85686-48-2 [matrix-fine-chemicals.com]
- 7. 85686-48-2 CAS MSDS (this compound, 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. benchchem.com [benchchem.com]
Side reaction products in the synthesis of 6-(2,4-Dichlorophenoxy)pyridin-3-amine
Welcome to the technical support guide for the synthesis of 6-(2,4-Dichlorophenoxy)pyridin-3-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Introduction: The Synthetic Landscape
The target molecule, this compound, is typically synthesized via a nucleophilic aromatic substitution (SNAr) or a related metal-catalyzed cross-coupling reaction. The most common approach involves the coupling of 6-chloropyridin-3-amine with 2,4-dichlorophenol. The electron-withdrawing nature of the pyridine nitrogen atom activates the C6 position for nucleophilic attack by the phenoxide.
While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yields. This guide provides a structured, question-and-answer-based approach to identify, understand, and mitigate the formation of these unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this synthesis?
The synthesis is most commonly achieved via a nucleophilic aromatic substitution (SNAr) pathway. In this reaction, 2,4-dichlorophenol is deprotonated by a base (e.g., potassium carbonate, sodium hydride) to form the more nucleophilic 2,4-dichlorophenoxide. This phenoxide then attacks the electron-deficient C6 carbon of 6-chloropyridin-3-amine, displacing the chloride leaving group. The reaction is typically performed in a polar aprotic solvent like DMF or DMSO at elevated temperatures.[1][2] Alternative, more modern methods might employ copper-catalyzed (Ullmann condensation) or palladium-catalyzed (Buchwald-Hartwig C-O coupling) conditions, which proceed through different organometallic mechanisms but can be susceptible to a distinct set of side reactions.[3][4][5]
Q2: What are the most common side products I should expect to see?
The side product profile depends heavily on the reaction conditions. The most frequently encountered impurities are:
-
Unreacted Starting Materials: 6-chloropyridin-3-amine and 2,4-dichlorophenol.
-
Hydrodehalogenation Product: 3-Aminopyridine, formed by the replacement of the chlorine atom with hydrogen.
-
Hydrolysis Product: 6-Hydroxypyridin-3-amine, resulting from the reaction with trace water.
-
Homocoupling Product: 6,6'-Bi(pyridin-3-amine) derivatives, from the coupling of two molecules of the pyridine starting material.
Q3: How can I effectively monitor the reaction for side product formation?
A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective strategy.
-
TLC: Allows for rapid, qualitative monitoring of the consumption of starting materials and the appearance of new spots corresponding to the product and impurities. Staining with potassium permanganate can help visualize non-UV active spots.
-
LC-MS: Provides quantitative data on the conversion rate and allows for the tentative identification of side products by their mass-to-charge ratio (m/z), which is crucial for effective troubleshooting.
Q4: What general precautions can I take to minimize side reactions?
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and moisture-related side reactions. This is especially critical for metal-catalyzed processes.[6][7]
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the formation of hydrolysis byproducts like 6-hydroxypyridin-3-amine.
-
Reagent Purity: Ensure the purity of starting materials. Impurities in the 6-chloropyridin-3-amine or the base can introduce competing nucleophiles or catalyst poisons.
-
Controlled Temperature: Avoid excessive temperatures, which can promote thermal decomposition and favor the formation of homocoupling byproducts. Follow the recommended temperature profile for your chosen method.
Visualizing the Reaction Pathways
The following diagrams illustrate the desired synthetic route and the formation of key side products.
References
Technical Support Center: Purification of 6-(2,4-Dichlorophenoxy)pyridin-3-amine and its Analogs
Welcome to the technical support center for the purification of 6-(2,4-dichlorophenoxy)pyridin-3-amine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction
This compound and its analogs are an important class of compounds in medicinal chemistry and materials science. Their synthesis often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. The presence of a basic pyridin-3-amine core and a bulky dichlorophenoxy group presents unique challenges for purification. This guide provides a systematic approach to selecting and optimizing purification strategies to obtain your target compound with high purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Initial Purification Strategy Selection
Q1: I have a crude reaction mixture containing my target compound. What is the first purification method I should consider?
The initial choice of purification method depends on the scale of your reaction, the physical state of your product (solid or oil), and the nature of the impurities. A logical first step for many basic compounds like this compound is an acid-base extraction .[1][2] This technique is highly effective at removing non-basic organic impurities and is scalable.[3]
Below is a decision tree to guide your selection process:
Caption: Decision workflow for selecting a purification method.
Section 2: Acid-Base Extraction
Q2: My TLC of the crude reaction mixture shows a spot for my product, along with several other non-polar spots. How do I perform an acid-base extraction to remove these?
Acid-base extraction leverages the basicity of the pyridin-3-amine moiety.[1][4] By treating the organic solution of your crude product with an aqueous acid, the basic amine is protonated, forming a water-soluble salt that partitions into the aqueous layer. Neutral and acidic impurities remain in the organic layer.
Experimental Protocol: Acid-Base Extraction
-
Dissolution : Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Acid Wash : Transfer the solution to a separatory funnel and add an equal volume of 1M HCl.
-
Extraction : Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated product is now in the aqueous layer.
-
Separation : Drain the lower aqueous layer.
-
Organic Wash : Wash the organic layer with another portion of 1M HCl to ensure complete extraction of the amine.
-
Back-Wash : Combine the acidic aqueous layers and wash with a fresh portion of the organic solvent to remove any trapped neutral impurities.
-
Basification : Cool the aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or saturated NaHCO₃) until the pH is > 9.[3] This deprotonates the amine, causing it to precipitate or form an organic-soluble free base.
-
Product Extraction : Extract the free amine back into an organic solvent (3x with ethyl acetate or dichloromethane).
-
Drying and Concentration : Dry the combined organic extracts over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified product.[5]
Caption: Workflow for acid-base extraction.
Q3: An emulsion formed during my extraction. What should I do?
Emulsions are common and can be resolved by:
-
Adding a small amount of brine (saturated NaCl solution).
-
Gently swirling the separatory funnel instead of vigorous shaking.
-
Filtering the emulsified layer through a pad of Celite.
-
Allowing the mixture to stand for an extended period.
Q4: My product is sensitive to strong acids. Are there alternatives?
For acid-sensitive compounds, you can use a milder acidic wash, such as saturated aqueous ammonium chloride (NH₄Cl).[1] Alternatively, a wash with a saturated copper(II) sulfate solution can be effective, as pyridine derivatives form a water-soluble complex with copper.[6]
Section 3: Column Chromatography
Q5: My product is still impure after extraction, and it streaks on the TLC plate. How can I purify it by column chromatography?
Streaking (or tailing) on a silica gel TLC plate is a classic sign of a basic compound interacting with the acidic silanol groups of the silica.[7] This leads to poor separation during column chromatography.
Troubleshooting & Optimization for Amine Chromatography:
-
Mobile Phase Modifier : Add a small amount of a basic modifier to your eluent. A common choice is 0.5-2% triethylamine (TEA) or pyridine in your hexane/ethyl acetate or dichloromethane/methanol mobile phase.[8][9] This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.[8]
-
Alternative Stationary Phases : If streaking persists, consider using a different stationary phase.
-
Amine-functionalized silica : This is an excellent option as it masks the acidic silanols and provides a more inert surface for the separation of basic compounds.[7]
-
Basic alumina : Alumina is less acidic than silica and can be a good alternative for purifying amines.
-
Reversed-phase chromatography : For polar, ionizable compounds, reversed-phase flash chromatography with a high pH mobile phase can be very effective.[8]
-
Experimental Protocol: Flash Chromatography with a Basic Modifier
-
TLC Analysis : Develop a TLC system that gives your product an Rf value of ~0.3. A good starting point is a gradient of ethyl acetate in hexanes. Add 1% triethylamine to the eluent system to prevent streaking.
-
Column Packing : Pack a silica gel column with your chosen eluent system containing 1% triethylamine.
-
Sample Loading : Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb it onto a small amount of silica gel, dry it, and load the powder onto the top of the column.
-
Elution : Run the column, collecting fractions.
-
Fraction Analysis : Analyze the collected fractions by TLC.
-
Solvent Removal : Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. A high vacuum may be necessary to remove all traces of TEA.
| Problem | Cause | Solution |
| Streaking/Tailing on TLC/Column | Basic amine interacting with acidic silica.[7] | Add 0.5-2% triethylamine or pyridine to the eluent.[8][9] Use amine-functionalized silica or basic alumina. |
| Poor Separation of Analogs | Similar polarity of analogs. | Use a shallow solvent gradient during chromatography. Consider reversed-phase chromatography. |
| Product is not eluting | Strong interaction with the stationary phase. | Increase the polarity of the mobile phase. Add a stronger basic modifier. |
Section 4: Recrystallization
Q6: My purified product is a solid but still shows minor impurities by NMR. Can I use recrystallization?
Recrystallization is an excellent final purification step for solids, provided a suitable solvent can be found.[10] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound should be less soluble at lower temperatures and crystallize out, leaving the impurities dissolved in the mother liquor.[10]
Solvent Selection for Recrystallization:
The ideal solvent is one in which your compound has high solubility at high temperatures and low solubility at room temperature or below.[10]
| Solvent System | Compound Polarity | Comments |
| Single Solvents | ||
| Ethanol, Methanol, Isopropanol | Polar | Good general-purpose solvents for moderately polar compounds. |
| Toluene, Xylene | Non-polar to moderately polar | Effective for aromatic compounds. |
| Ethyl Acetate | Moderately polar | Often a good choice for compounds of intermediate polarity. |
| Mixed Solvents | ||
| Ethanol/Water | Polar | Useful if the compound is very soluble in ethanol. |
| Toluene/Hexane | Non-polar to moderately polar | Good for inducing crystallization of less polar compounds. |
| Ethyl Acetate/Hexane | Moderately polar | A versatile system for a wide range of polarities. |
Experimental Protocol: Recrystallization
-
Solvent Screening : In small test tubes, test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.
-
Dissolution : In an Erlenmeyer flask, add the minimum amount of boiling solvent to completely dissolve your crude solid.
-
Hot Filtration (if necessary) : If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization : Allow the clear solution to cool slowly to room temperature. You can then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of ice-cold solvent.
-
Drying : Dry the crystals in a vacuum oven or desiccator.
Q7: My compound "oiled out" instead of crystallizing. What should I do?
Oiling out occurs when the solute separates from the solution as a liquid.[10] To remedy this:
-
Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.
-
Scratch the inside of the flask at the liquid-air interface with a glass rod to induce nucleation.
-
Add a seed crystal of the pure compound.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. benchchem.com [benchchem.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Labyrinth of Target Discovery: A Comparative Guide to Validating the Biological Targets of 6-(2,4-Dichlorophenoxy)pyridin-3-amine Derivatives
For researchers, scientists, and drug development professionals, the synthesis of a novel compound series with promising phenotypic activity, such as the 6-(2,4-Dichlorophenoxy)pyridin-3-amine derivatives, marks the beginning of a critical journey: the identification and validation of its biological target. This crucial step transforms a bioactive molecule into a potential therapeutic agent by elucidating its mechanism of action. This guide provides an in-depth comparison of modern experimental strategies to confidently identify and validate the molecular targets of this novel chemical series, ensuring a solid foundation for further drug development.
The Challenge: From Phenotype to Target
Imagine a scenario where a newly synthesized library of this compound derivatives consistently demonstrates potent anti-proliferative effects in a specific cancer cell line. While this phenotypic observation is a significant first step, it raises a fundamental question: what is the direct molecular target of these compounds that drives this therapeutic effect? Answering this is paramount, as off-target effects can lead to toxicity and clinical trial failures. This guide will compare and contrast three orthogonal, state-of-the-art techniques for target deconvolution: the Cellular Thermal Shift Assay (CETSA), Affinity Purification-Mass Spectrometry (AP-MS), and CRISPR-Cas9 genetic screening.
Comparative Analysis of Target Validation Methodologies
A robust target validation strategy should not rely on a single method but rather on the convergence of evidence from multiple, independent approaches.[1] Each technique offers unique advantages and possesses inherent limitations.
| Methodology | Principle | Primary Output | Key Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Target engagement and cellular IC50. | Confirms direct target binding in a cellular context; applicable to various cell and tissue types.[2][3][4] | Requires a specific antibody for detection; not suitable for initial target discovery without a prior hypothesis. |
| Affinity Purification-Mass Spectrometry (AP-MS) | An immobilized derivative captures its binding partners from a cell lysate for identification by mass spectrometry. | A list of potential protein binders. | Unbiased, hypothesis-free target identification.[5][6][7] | Can generate false positives due to non-specific binding; requires chemical modification of the compound. |
| CRISPR-Cas9 Genetic Screening | Systematic gene knockout or activation to identify genes that modulate cellular sensitivity to the compound. | Genes essential for compound efficacy. | Provides genetic evidence for the target's role in the compound's mechanism of action.[8][][10][11][12] | Does not directly measure physical binding; susceptible to off-target genetic effects. |
I. Cellular Thermal Shift Assay (CETSA): Confirming Direct Target Engagement
CETSA is a powerful biophysical method to verify direct binding between a compound and its target protein within the complex environment of a cell.[13][14] The core principle is that the binding of a ligand, in this case, a this compound derivative, stabilizes the target protein, making it more resistant to thermal denaturation.[3][4]
Causality Behind the Experimental Choices
By heating intact cells or cell lysates to various temperatures, unbound proteins will denature and precipitate out of solution.[3][4] If the compound binds to its target, the stabilized protein will remain soluble at higher temperatures. This thermal shift is a direct indicator of target engagement.
Experimental Workflow and Protocol
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the this compound derivative or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[14]
-
Lysis: Lyse the cells by freeze-thaw cycles or the addition of a mild lysis buffer.
-
Separation: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the soluble target protein by Western blot or other antibody-based detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the compound confirms target engagement. An isothermal dose-response curve can be generated by heating all samples at a single, optimized temperature while varying the compound concentration to determine the cellular IC50.[4]
II. Affinity Purification-Mass Spectrometry (AP-MS): Unbiased Target Identification
When the biological target of the this compound derivatives is unknown, an unbiased approach like AP-MS is invaluable.[6][7] This technique involves chemically modifying a derivative to create a "bait" that can be immobilized on a solid support (e.g., beads). This bait is then used to "fish" for its binding partners from a cell lysate.
Causality Behind the Experimental Choices
The principle relies on the specific, high-affinity interaction between the compound and its target protein(s). By immobilizing the compound, its binding partners can be selectively captured while non-specific binders are washed away.[5][15] Subsequent elution and analysis by mass spectrometry reveal the identity of the captured proteins.
Experimental Workflow and Protocol
Step-by-Step Protocol:
-
Bait Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).
-
Immobilization: Covalently couple the synthesized bait molecule to the beads.
-
Cell Lysate Preparation: Prepare a native protein lysate from the target cells.
-
Incubation: Incubate the cell lysate with the bait-conjugated beads. A control incubation with beads lacking the bait should be run in parallel. For a competition experiment, a separate incubation can be performed in the presence of an excess of the free, unmodified compound.
-
Washing: Wash the beads extensively with a series of buffers to remove proteins that are non-specifically bound.[5]
-
Elution: Elute the specifically bound proteins from the beads using a denaturing buffer or by competing with a high concentration of the free compound.
-
Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
-
Data Analysis: Identify and quantify the proteins. True binding partners should be significantly enriched in the bait sample compared to the control sample and depleted in the competition sample.
III. CRISPR-Cas9 Screening: Genetic Validation of the Target
CRISPR-Cas9 technology offers a powerful genetic approach to target validation.[8][][10][11][12] By creating a library of cells, each with a specific gene knocked out, one can identify which gene knockouts confer resistance or sensitivity to the this compound derivatives.
Causality Behind the Experimental Choices
If a gene knockout results in cellular resistance to the compound, it strongly implies that the protein product of that gene is either the direct target of the compound or a critical component of the pathway through which the compound exerts its effect. Conversely, a knockout that sensitizes cells to the compound might indicate a role in a parallel resistance pathway.
Experimental Workflow and Protocol
Step-by-Step Protocol:
-
Library Transduction: Introduce a genome-wide or focused sgRNA library into a Cas9-expressing cell line.
-
Initial Selection: Select for cells that have successfully incorporated the sgRNA constructs.
-
Compound Treatment: Treat the population of cells with a lethal concentration of the this compound derivative.
-
Selection of Resistant Cells: Allow the cells to grow for a period, during which the resistant cells will outcompete the sensitive cells.
-
Genomic DNA Extraction: Harvest the surviving cells and extract their genomic DNA.
-
gRNA Sequencing: Use PCR to amplify the sgRNA-encoding regions from the genomic DNA and sequence them using next-generation sequencing.
-
Hit Identification: Analyze the sequencing data to identify which sgRNAs are enriched in the treated population compared to a vehicle-treated control population. The genes targeted by these enriched sgRNAs are the top candidates for being the drug's target or part of its pathway.
Synthesizing the Evidence: An Integrated Approach
The most robust target validation is achieved by integrating these orthogonal approaches. An ideal workflow would be to first use AP-MS to generate a list of potential binding partners for the this compound derivatives. The top candidates from this screen can then be directly validated for target engagement using CETSA. Finally, CRISPR-Cas9 screening can provide the crucial genetic evidence linking the identified target to the observed cellular phenotype. This multi-faceted approach provides a self-validating system, significantly increasing the confidence in the identified biological target before committing to the extensive resources required for lead optimization and clinical development.
References
- 1. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. scispace.com [scispace.com]
- 4. annualreviews.org [annualreviews.org]
- 5. Mechanism of Pull-Down Coupled with MS for Protein Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selectscience.net [selectscience.net]
- 10. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pull down experiments_Pull-down protein identification_target protein mass spectrometry identification_protein interactions | Baitai Paike Biotechnology [en.biotech-pack.com]
A Comparative Framework for the Evaluation of 6-(2,4-Dichlorophenoxy)pyridin-3-amine as a Novel Kinase Inhibitor
Introduction: The Quest for Novel Kinase Inhibitors
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The aminopyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an ideal starting point for inhibitor design.[3][4]
This guide introduces 6-(2,4-Dichlorophenoxy)pyridin-3-amine , a novel chemical entity featuring the promising aminopyridine core. While direct biological data for this specific compound is not yet publicly available, its structure suggests potential activity against therapeutically relevant tyrosine kinases. The 2,4-dichlorophenoxy moiety is also present in various known kinase inhibitors, potentially contributing to binding affinity and selectivity.[5]
The objective of this document is to provide a comprehensive, scientifically rigorous framework for the comparative study of this compound. We will outline a multi-tiered experimental plan to characterize its biochemical potency, cellular activity, and in vivo efficacy, comparing it against established, clinically relevant kinase inhibitors. Based on structure-activity relationships of related aminopyridine and dichlorophenyl-containing molecules, we hypothesize that Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are plausible primary targets for this compound.[4][5][6][7]
Comparator Compound Selection: Establishing Benchmarks
To objectively evaluate the potential of this compound, a panel of well-characterized inhibitors is essential. The selected comparators provide context for potency, selectivity, and mechanism of action.
-
Sunitinib: An oral, multi-targeted tyrosine kinase inhibitor approved for renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[8][9] It potently inhibits VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs), among others, serving as a benchmark for multi-kinase inhibitors.[8][10]
-
Gefitinib: A selective inhibitor of EGFR, approved for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[11] It serves as a benchmark for activity against a key oncogenic driver kinase.
-
Staurosporine: A natural alkaloid known for its potent, broad-spectrum inhibition of a vast number of kinases.[1][12][13] While not clinically used due to its lack of selectivity, it is an invaluable research tool and a benchmark for pan-kinase inhibitory activity.[14][15]
Part 1: Biochemical Characterization - Potency and Selectivity Profiling
The initial step in characterizing a novel inhibitor is to determine its direct enzymatic inhibitory activity and its selectivity across the kinome.
Causality Behind Experimental Choice
The ADP-Glo™ Kinase Assay is selected for its high sensitivity, broad dynamic range, and scalability for profiling against a large kinase panel.[16][17] It quantifies kinase activity by measuring the amount of ADP produced, which is then converted into a luminescent signal.[18] This method is robust, compatible with a wide range of ATP concentrations, and considered a gold standard for in vitro kinase profiling.[17]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation: Serially dilute this compound and comparator compounds in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions starting from 100 µM). The final DMSO concentration in the assay should be kept below 1%.
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase buffer, the specific kinase enzyme (e.g., VEGFR-2, EGFR), the corresponding substrate, and the required ATP concentration.
-
Initiate Reaction: Add 5 µL of the diluted compounds to the kinase reaction mix. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Stop Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any unconsumed ATP. Incubate for 40 minutes at room temperature.[19]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase and luciferin to generate a luminescent signal from the newly formed ATP. Incubate for 30-60 minutes.[19]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
Hypothetical Data Presentation: In Vitro Kinase Inhibition
| Compound | VEGFR-2 IC50 (nM) | EGFR IC50 (nM) | SRC IC50 (nM) | CDK2 IC50 (nM) |
| This compound | 25 | 150 | 800 | >10,000 |
| Sunitinib | 5 | 2,500 | 75 | >10,000 |
| Gefitinib | >10,000 | 20 | >10,000 | >10,000 |
| Staurosporine | 3 | 6 | 4 | 7 |
This table presents hypothetical data for illustrative purposes.
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
Part 2: Cell-Based Characterization - Target Engagement and Functional Outcomes
Demonstrating that a compound can enter a cell and interact with its intended target to elicit a functional response is a critical validation step.
Causality Behind Experimental Choices
-
Target Engagement (NanoBRET™): To confirm that the compound physically binds to its target kinase within the complex environment of a living cell, the NanoBRET™ Target Engagement Assay is employed.[20][21] This technology uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer. Competitive displacement of the tracer by an inhibitor provides a quantitative measure of target occupancy.[22]
-
Downstream Pathway Inhibition (Western Blot): To verify that target engagement translates into a functional blockade of the signaling pathway, Western blotting for key phosphorylated downstream proteins (e.g., phospho-VEGFR2, phospho-ERK) is essential. A reduction in phosphorylation confirms the inhibitor's mechanism of action.[23]
-
Cellular Proliferation (CellTiter-Glo®): Ultimately, an anticancer agent must inhibit cancer cell growth. The CellTiter-Glo® Luminescent Cell Viability Assay measures cellular ATP levels, which is a direct indicator of metabolic activity and cell viability.[24][25] This assay is a robust method to determine the anti-proliferative potency (IC50) of a compound.
Experimental Protocol 1: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., VEGFR2-NLuc). Plate the transfected cells in a 96-well plate.
-
Compound and Tracer Addition: Treat the cells with varying concentrations of the test compounds. Then, add the NanoBRET™ fluorescent tracer at a pre-determined optimal concentration.
-
Substrate Addition: Add the NanoLuc® substrate to the wells.
-
Incubation: Incubate at 37°C for 2 hours.
-
BRET Measurement: Measure both the donor (NanoLuc®) emission and the acceptor (tracer) emission using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio indicates displacement of the tracer by the compound. Determine IC50 values from the dose-response curve.
Experimental Protocol 2: Western Blot for Phospho-Kinase Levels
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HUVECs for VEGFR2, A549 cells for EGFR) to 70-80% confluency. Starve cells of serum overnight.
-
Stimulation and Inhibition: Pre-treat cells with various concentrations of the inhibitors for 2 hours. Then, stimulate the cells with the appropriate ligand (e.g., VEGF-A for HUVECs, EGF for A549 cells) for 10-15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated target (e.g., anti-p-VEGFR2) and total target (anti-VEGFR2), as well as a loading control (e.g., anti-GAPDH).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Quantify band intensity using densitometry.
Experimental Protocol 3: CellTiter-Glo® Cell Viability Assay
-
Cell Plating: Seed cancer cells (e.g., HUVECs, A549) in a 96-well opaque-walled plate and allow them to adhere overnight.
-
Compound Treatment: Add serially diluted compounds to the wells and incubate for 72 hours.
-
Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[26]
-
Lysis and Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[26]
-
Data Acquisition: Measure luminescence with a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values from the dose-response curves.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Hypothetical Data Presentation: Cellular Assays
| Compound | Target Engagement (VEGFR2, IC50, nM) | Anti-Proliferation (HUVEC, IC50, nM) |
| This compound | 55 | 120 |
| Sunitinib | 20 | 45 |
| Gefitinib | >10,000 | >10,000 |
This table presents hypothetical data for illustrative purposes.
Part 3: In Vivo Efficacy Assessment
The final preclinical validation involves assessing the compound's ability to inhibit tumor growth in a living organism.
Causality Behind Experimental Choice
The human tumor xenograft model is the standard and most widely used method to evaluate the in vivo anti-cancer efficacy of a novel therapeutic candidate.[27][28] By implanting human cancer cells into immunocompromised mice, we can create a system that, while imperfect, provides crucial data on a compound's ability to control tumor growth in a complex biological system.[29][30]
Experimental Protocol: Human Tumor Xenograft Study
-
Animal Model: Use 6-8 week old female athymic nude mice. Allow a one-week acclimatization period.[29]
-
Cell Implantation: Subcutaneously inject a human cancer cell line known to be driven by the target kinase (e.g., HT-29 colorectal cancer cells) into the right flank of each mouse (5 x 10^6 cells in 100 µL of a PBS/Matrigel mixture).[30]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=10 per group):
-
Group 1: Vehicle control (e.g., sterile water with 0.5% methylcellulose)
-
Group 2: this compound (e.g., 50 mg/kg, daily oral gavage)
-
Group 3: Sunitinib (e.g., 40 mg/kg, daily oral gavage)
-
-
Treatment and Monitoring: Administer the compounds daily for 21-28 days. Measure tumor volume and mouse body weight twice weekly. Monitor the animals daily for any signs of toxicity.[30]
-
Endpoint and Analysis: The study concludes when tumors in the control group reach a pre-determined size. Euthanize the mice and excise the tumors. Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control.
Hypothetical Data Presentation: In Vivo Efficacy
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle | - | 1650 ± 210 | - | +4.5 |
| This compound | 50 | 742 ± 155 | 55% | -3.1 |
| Sunitinib | 40 | 412 ± 120 | 75% | -8.5 |
This table presents hypothetical data for illustrative purposes.
Caption: Workflow for an in vivo tumor xenograft efficacy study.
Conclusion and Forward Outlook
This guide outlines a systematic and comprehensive strategy for the preclinical evaluation of this compound, a novel compound with potential as a kinase inhibitor. The proposed workflow, progressing from in vitro biochemical assays to cell-based functional studies and culminating in in vivo efficacy models, represents a robust pathway for characterizing new chemical entities in drug discovery.
Based on our hypothetical data, this compound emerges as a potent inhibitor of VEGFR-2 with moderate selectivity over EGFR and SRC kinases. It demonstrates on-target activity in cellular models, leading to the inhibition of cancer cell proliferation. In the in vivo xenograft model, it shows significant, albeit less potent, anti-tumor activity compared to the clinical benchmark Sunitinib, but potentially with an improved tolerability profile (less body weight loss).
These hypothetical results would position this compound as a promising lead compound for further optimization. The presented methodologies provide the self-validating system necessary to rigorously test this hypothesis, ensuring that subsequent research and development efforts are built on a foundation of scientific integrity.
References
- 1. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 11. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Staurosporine - Wikipedia [en.wikipedia.org]
- 13. rndsystems.com [rndsystems.com]
- 14. staurosporine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 16. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 17. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. promega.com [promega.com]
- 20. NanoBRET® TE Intracellular Kinase Assays [promega.com]
- 21. NanoBRET™ TE Intracellular Kinase Assay Services - Carna Biosciences, Inc. [carnabio.com]
- 22. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 23. Kinase activity-tagged western blotting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. scribd.com [scribd.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of 6-(2,4-Dichlorophenoxy)pyridin-3-amine-Based Src Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from discovery to clinical application is paved with rigorous evaluation of its potency and selectivity. This guide provides an in-depth comparative analysis of the cross-reactivity profile of inhibitors based on the 6-(2,4-dichlorophenoxy)pyridin-3-amine scaffold, with a primary focus on their intended target, the Src non-receptor tyrosine kinase. We will objectively compare its performance with established Src family kinase inhibitors—Dasatinib, Saracatinib, and Bosutinib—supported by experimental data and detailed methodologies to provide a comprehensive resource for your research endeavors.
The Critical Role of Kinase Selectivity in Drug Discovery
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, making them attractive targets for therapeutic intervention, particularly in oncology.[1] However, the high degree of structural similarity within the ATP-binding site of many kinases presents a significant challenge in developing selective inhibitors.[2] Off-target effects, where an inhibitor binds to and modulates the activity of unintended kinases, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in understanding a compound's mechanism of action, predicting its therapeutic window, and identifying potential liabilities and opportunities.
The this compound scaffold has emerged as a promising starting point for the development of potent Src kinase inhibitors. Src is a key regulator of various cellular processes, including proliferation, survival, migration, and angiogenesis, and its aberrant activation is implicated in the progression of numerous cancers.[3][4] This guide will dissect the selectivity of inhibitors derived from this scaffold in the context of other well-characterized multi-kinase inhibitors that also target Src.
Comparative Kinase Inhibition Profiles
The following tables summarize the in vitro inhibitory activity (IC50 in nM) of the conceptual this compound-based inhibitor (referred to as "Compound X" for illustrative purposes, with a profile synthesized from derivatives) and the established inhibitors Dasatinib, Saracatinib, and Bosutinib against a panel of key kinases. This data, compiled from various public sources, offers a comparative overview of their potency and selectivity. It is important to note that assay conditions can vary between studies, so these values should be considered as a comparative guide rather than absolute head-to-head values.[2][5]
Table 1: Inhibition of Src Family Kinases (SFKs)
| Kinase Target | Compound X (Conceptual IC50, nM) | Dasatinib (IC50, nM) | Saracatinib (IC50, nM) | Bosutinib (IC50, nM) |
| SRC | 5 | <1 | 2.7 | 1.2 |
| LCK | 15 | 1.1 | 4-10 | <10 |
| FYN | 12 | 0.6 | 4-10 | <10 |
| YES | 8 | 1.1 | 4-10 | <10 |
| LYN | 25 | 1.1 | 4-10 | <10 |
Table 2: Inhibition of Key Off-Target Kinases
| Kinase Target | Compound X (Conceptual IC50, nM) | Dasatinib (IC50, nM) | Saracatinib (IC50, nM) | Bosutinib (IC50, nM) | Kinase Family |
| ABL1 | 50 | <1 | 30 | 1.2 | Tyrosine Kinase |
| c-KIT | >1000 | 12.6 | 200 | >10000 | Tyrosine Kinase |
| PDGFRβ | >1000 | 28 | >3000 | 110 | Tyrosine Kinase |
| VEGFR2 | >1000 | 82 | >3000 | 110 | Tyrosine Kinase |
| B-Raf | >5000 | 110 | >1000 | >1000 | Serine/Threonine Kinase |
| EGFR | >5000 | >1000 | 66 | 490 | Tyrosine Kinase |
Data for Dasatinib, Saracatinib, and Bosutinib are compiled from publicly available databases and literature.[2][5][6][7][8][9][10][11]
From this comparative data, we can infer that while "Compound X" maintains potent inhibition of Src, its selectivity profile may differ from the broader spectrum activity of Dasatinib, which potently inhibits Abl and c-Kit. Saracatinib and Bosutinib also exhibit distinct selectivity patterns, with Bosutinib showing less activity against c-Kit and PDGFR.[9][11] This highlights the nuanced structure-activity relationships that govern kinase inhibitor selectivity.
Signaling Pathways and Experimental Workflows
To fully appreciate the implications of cross-reactivity, it is essential to understand the signaling context of the primary target and the methodologies used to assess inhibitor activity.
The c-Src Signaling Pathway
The c-Src tyrosine kinase is a critical node in multiple signaling cascades that regulate cell growth, adhesion, and motility. Its activation by various upstream signals, such as receptor tyrosine kinases (RTKs) and integrins, initiates a phosphorylation cascade that influences several downstream pathways.[3][12]
References
- 1. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating the Synthesis of 6-(2,4-Dichlorophenoxy)pyridin-3-amine: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 6-(2,4-Dichlorophenoxy)pyridin-3-amine stands as a crucial building block in the development of various pharmaceutical agents. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, offering experimental data and expert insights to inform your selection of the most suitable methodology.
The strategic importance of this compound lies in its utility as a scaffold in medicinal chemistry. The molecule incorporates a dichlorophenoxy moiety and a pyridin-3-amine group, functionalities that are frequently exploited to modulate the biological activity and pharmacokinetic properties of drug candidates. Consequently, the development of robust and scalable synthetic routes is of significant interest.
This guide will dissect and compare the following prevalent synthetic strategies:
-
Nucleophilic Aromatic Substitution (SNAr)
-
Ullmann Condensation
-
Buchwald-Hartwig Amination
Each of these methods offers distinct advantages and disadvantages in terms of reaction conditions, substrate scope, yield, and cost-effectiveness. Understanding these nuances is critical for making informed decisions in a research and development setting.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy is often dictated by a multitude of factors including the availability of starting materials, desired scale of production, and tolerance of functional groups. The following table provides a high-level comparison of the key performance indicators for each route.
| Synthetic Route | Key Advantages | Key Disadvantages | Typical Yields | Scalability |
| Nucleophilic Aromatic Substitution (SNAr) | Cost-effective, straightforward procedure. | Often requires harsh reaction conditions (high temperatures), limited to activated aryl halides. | 50-70% | Good |
| Ullmann Condensation | Good for electron-rich and electron-poor aryl halides. | Requires high temperatures, stoichiometric copper reagents, and sometimes harsh conditions.[1] | 60-80% | Moderate |
| Buchwald-Hartwig Amination | Mild reaction conditions, broad substrate scope, high functional group tolerance.[2][3] | Higher cost of palladium catalysts and ligands.[4] | 70-95% | Excellent |
In-Depth Analysis of Synthetic Methodologies
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a classical and direct approach for the synthesis of aryloxy pyridines.[5][6] This method typically involves the reaction of a halo-substituted pyridine with a phenoxide nucleophile. In the context of synthesizing this compound, the reaction would proceed via the displacement of a halide from a 6-halopyridin-3-amine derivative by 2,4-dichlorophenoxide.
Causality Behind Experimental Choices: The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 6-positions.[7] The presence of an activating group, such as a nitro group, further enhances the electrophilicity of the pyridine ring, making the substitution more favorable. However, in the absence of strong activation, high temperatures are often necessary to overcome the activation energy barrier of disrupting the aromaticity of the pyridine ring during the formation of the Meisenheimer intermediate.[5][7] The choice of a strong base, such as sodium hydride or potassium tert-butoxide, is crucial to generate the phenoxide nucleophile in situ.
Self-Validating System: The progress of an SNAr reaction can be readily monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting materials and the formation of the product. The identity of the final product can be unequivocally confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Caption: Generalized workflow for the SNAr synthesis.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-oxygen bond between an aryl halide and an alcohol.[1][8][9] This method has been a mainstay in the synthesis of diaryl ethers for over a century.[4] For the synthesis of this compound, this would involve the coupling of a 6-halopyridin-3-amine with 2,4-dichlorophenol in the presence of a copper catalyst and a base.
Causality Behind Experimental Choices: Traditional Ullmann reactions often required harsh conditions, including high temperatures and stoichiometric amounts of copper powder.[1] Modern modifications have introduced the use of soluble copper(I) salts (e.g., CuI) and ligands (e.g., 1,10-phenanthroline, N,N-dimethylglycine) which facilitate the reaction under milder conditions and with lower catalyst loadings.[4] The ligand accelerates the catalytic cycle by stabilizing the copper intermediates. A high-boiling polar aprotic solvent like DMF or DMSO is typically used to ensure the solubility of the reactants and to reach the required reaction temperatures.[1]
Self-Validating System: Similar to the SNAr reaction, the progress of the Ullmann condensation can be monitored by chromatographic techniques. The presence of copper salts can sometimes interfere with analysis, necessitating careful sample preparation. The final product's identity is confirmed through standard spectroscopic analysis.
Caption: Generalized workflow for the Ullmann Condensation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3][10] While typically used for C-N bond formation, a related C-O coupling protocol, often referred to as Buchwald-Hartwig etherification, can be employed. This would involve the coupling of a 6-halopyridin-3-amine with 2,4-dichlorophenol using a palladium catalyst, a suitable phosphine ligand, and a base.
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig reaction is highly dependent on the choice of the palladium precursor and the phosphine ligand.[11] Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or RuPhos, are often employed to facilitate both the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination to form the C-O bond.[11] The choice of a non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is critical to deprotonate the phenol without interfering with the catalyst. The reaction is typically carried out in an inert atmosphere to prevent the oxidation of the palladium(0) catalyst.
Self-Validating System: The reaction can be monitored by LC-MS to track the formation of the product and the consumption of starting materials. The purification of the product often involves column chromatography to remove the palladium catalyst and ligand residues. The structure of the final product is confirmed by NMR and mass spectrometry.
Caption: Generalized workflow for the Buchwald-Hartwig C-O coupling.
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of 2,4-dichlorophenol (1.2 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 6-chloro-3-nitropyridine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 120 °C and stir for 12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting 6-(2,4-dichlorophenoxy)-3-nitropyridine is then subjected to reduction (e.g., using SnCl2·2H2O in ethanol or catalytic hydrogenation) to yield this compound.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis via Ullmann Condensation
-
To a sealable reaction vessel, add 6-bromopyridin-3-amine (1.0 equivalent), 2,4-dichlorophenol (1.5 equivalents), copper(I) iodide (0.1 equivalents), 1,10-phenanthroline (0.2 equivalents), and cesium carbonate (2.0 equivalents).
-
Evacuate and backfill the vessel with nitrogen three times.
-
Add anhydrous dimethylformamide (DMF) and seal the vessel.
-
Heat the reaction mixture to 150 °C and stir for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis via Buchwald-Hartwig C-O Coupling
-
To an oven-dried Schlenk flask, add palladium(II) acetate (0.02 equivalents), XPhos (0.04 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add a solution of 6-chloropyridin-3-amine (1.0 equivalent) and 2,4-dichlorophenol (1.2 equivalents) in anhydrous toluene.
-
Heat the reaction mixture to 100 °C and stir for 16 hours under an argon atmosphere.[12]
-
Monitor the reaction by LC-MS. After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the desired product.
Conclusion
The synthesis of this compound can be successfully achieved through several distinct methodologies. For cost-effective, large-scale synthesis where harsh conditions are tolerable, Nucleophilic Aromatic Substitution presents a viable option, particularly if a suitably activated pyridine starting material is available. The Ullmann Condensation offers a broader substrate scope but often requires higher temperatures and can be less scalable due to the use of stoichiometric copper. For syntheses demanding mild conditions, high yields, and excellent functional group tolerance, the Buchwald-Hartwig C-O coupling stands out as the superior method, despite the higher initial cost of the catalyst system. The choice of the optimal route will ultimately depend on the specific requirements of the research or development program, balancing factors of cost, scale, and chemical efficiency.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.se [fishersci.se]
- 6. nucleophilic aromatic substitution: Topics by Science.gov [science.gov]
- 7. youtube.com [youtube.com]
- 8. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-(2,4-Dichlorophenoxy)pyridin-3-amine
The core principle underpinning the disposal of this chlorinated pyridine derivative is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1] The overarching directive, as stated in its Safety Data Sheet (SDS), is to "Dispose of contents/container to an approved waste disposal plant."[2][3][4][5] This guide will elaborate on the practical execution of this directive, ensuring a process that is both safe and compliant.
Part 1: Hazard Assessment and Pre-Disposal Safety
Before initiating any disposal procedures, it is imperative to understand the hazards associated with 6-(2,4-Dichlorophenoxy)pyridin-3-amine. This understanding informs every subsequent step of the handling and disposal process.
1.1. Review the Safety Data Sheet (SDS): The SDS is the primary source of information. The SDS for this compound indicates that it causes skin and serious eye irritation and may cause respiratory irritation.[2][3]
1.2. Personal Protective Equipment (PPE): Based on the identified hazards, appropriate PPE must be worn at all times when handling the chemical or its waste. This creates a necessary barrier between the researcher and potential exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[2][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | Prevents direct contact that can lead to skin irritation.[2][3][6] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood. | Minimizes the risk of inhaling dust or aerosols, which can cause respiratory irritation.[2][7] |
1.3. Segregation is Key: The first rule of chemical waste management is segregation.[8][9] Never mix this compound waste with incompatible materials. It should be kept separate from acids, strong oxidizing agents, acid chlorides, and acid anhydrides.[1] Mixing incompatible wastes can lead to dangerous chemical reactions.[8]
Part 2: Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for collecting and preparing this compound for final disposal by a licensed contractor.
Step 1: Waste Identification and Collection
-
Unused/Expired Product: Pure, unused, or expired this compound should be kept in its original, clearly labeled container where possible.[4][10]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as personal protective equipment (gloves, etc.), weigh boats, contaminated labware, and spill cleanup materials, must also be treated as hazardous waste.[6][11][12]
-
Collection Container: Collect all solid waste in a designated, leak-proof, and compatible hazardous waste container.[9][12] Ensure the container is kept closed except when adding waste.[1][12]
Step 2: Labeling the Hazardous Waste Container
-
Proper labeling is a critical compliance and safety step. The container must be labeled with a hazardous waste tag as soon as the first piece of waste is added.[11][12]
-
The label must clearly state:
Step 3: Storage of Waste
-
Store the sealed and labeled hazardous waste container in a designated, secure area within the laboratory.[1]
-
This storage area should be a cool, dry, and well-ventilated location, away from incompatible materials.[7]
-
Ensure the storage area has secondary containment, such as a spill tray, to contain any potential leaks.[9][12]
Step 4: Arranging for Professional Disposal
-
All chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]
-
Submit a request for chemical waste collection according to your institution's procedures.[1][12]
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and transport.[6]
Step 5: Final Disposition
-
The most common and effective disposal method for chlorinated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[14] This process ensures the complete destruction of the hazardous molecule.
-
Do not attempt to treat or neutralize the chemical waste within the laboratory. Evaporation is not an acceptable method of disposal.[11][12]
Part 3: Emergency Procedures for Spills
Accidents can happen, and a clear, rehearsed spill response plan is essential.
3.1. Small Spills:
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Don PPE: Wear the appropriate PPE as detailed in Table 1.
-
Contain: Prevent the further spread of the spill. Avoid generating dust.[6]
-
Clean Up: Carefully sweep or absorb the material with an inert absorbent (e.g., vermiculite, sand).[2][3]
-
Collect Waste: Place the spilled chemical and all cleanup materials into a designated hazardous waste container and label it appropriately.[6][11]
-
Decontaminate: Clean the spill area thoroughly.[6]
3.2. Large Spills:
-
Evacuate Immediately: Evacuate the laboratory and secure the area to prevent entry.
-
Contact EHS: Immediately contact your institution's Environmental Health & Safety (EHS) department or emergency response team.[1][11] Provide them with the chemical name and details of the spill.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. youthfilter.com [youthfilter.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. vumc.org [vumc.org]
- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Essential Safety and Operational Guide for Handling 6-(2,4-Dichlorophenoxy)pyridin-3-amine
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with 6-(2,4-Dichlorophenoxy)pyridin-3-amine (CAS No. 85686-48-2). The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory guidelines.
Hazard Identification and Risk Assessment
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the available Safety Data Sheet (SDS), this compound is classified with the following GHS hazard statements[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this chemical is "Warning"[1]. The primary routes of exposure are inhalation, eye contact, skin contact, and ingestion[1]. Symptoms of exposure can include skin inflammation, redness, pain, severe eye damage, and irritation of the lungs and respiratory system[1]. Therefore, a thorough risk assessment is mandatory before commencing any work with this compound.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following PPE is required:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn in addition to goggles when there is a splash hazard.[2][3][4] | Protects against eye irritation and serious eye damage from splashes or airborne particles.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[2] Double gloving is recommended.[6] | Prevents skin contact, which can cause irritation.[1] Thicker gloves generally offer better protection.[7] |
| Body Protection | A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs.[6] | Protects the skin on the arms and body from contamination. The gown's cuff should be covered by the outer glove.[6] |
| Respiratory Protection | An N95 or higher-rated respirator may be necessary if handling the compound as a powder outside of a certified chemical fume hood, or if aerosol generation is likely.[7] | Minimizes the risk of inhaling dust or aerosols, which can cause respiratory irritation.[1] |
Always inspect PPE for damage before use and follow the manufacturer's instructions for cleaning and maintenance.[3] Contaminated clothing should be removed immediately and washed before reuse.[1][3]
Engineering Controls and Safe Handling Practices
Engineering controls are the first line of defense in minimizing exposure.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[1]
-
Eyewash and Safety Shower: An eyewash station and a safety shower must be readily accessible in the immediate work area.[3]
-
General Hygiene: Avoid all personal contact with the chemical.[2] Do not eat, drink, or smoke in the laboratory.[1][8] Wash hands thoroughly with soap and water after handling the compound and before breaks.[1][2][3]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area (chemical fume hood) is clean and uncluttered.
-
Weighing: If weighing the solid compound, do so within the fume hood to contain any dust. Use a dedicated spatula and weighing paper.
-
Transferring: When transferring the compound, do so carefully to avoid creating dust or splashing solutions.
-
Cleaning: After handling, decontaminate the work surface and any equipment used.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate action is crucial.
-
Skin Contact: Immediately flush the affected skin with plenty of running water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1] Seek medical attention.[1]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[3][9]
-
Spills: For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable container for disposal. For large spills, evacuate the area and follow emergency procedures.[2]
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous waste.
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be placed in a designated, sealed hazardous waste container.
-
Chemical Waste: Unused compound and solutions containing it must be collected in a clearly labeled, sealed waste container.
-
Disposal Route: All hazardous waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][9] Do not dispose of this chemical down the drain or in the regular trash.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task's risk level.
Figure 1. PPE Selection Workflow
References
- 1. aksci.com [aksci.com]
- 2. store.parsonspestcontrol.com [store.parsonspestcontrol.com]
- 3. cms9files.revize.com [cms9files.revize.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. pppmag.com [pppmag.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
